2-Amino-2-(4-sulfophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-sulfophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSFPIEJILRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398269 | |
| Record name | MSPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169209-64-7 | |
| Record name | α-Amino-α-methyl-4-sulfobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169209-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MSPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Amino-2-(4-sulfophenyl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential synthetic routes for 2-Amino-2-(4-sulfophenyl)propanoic acid, a sulfonated derivative of the amino acid phenylalanine. The presence of the sulfonic acid group imparts unique physicochemical properties, making this compound a subject of interest in medicinal chemistry and materials science. This document outlines two primary synthetic strategies: direct sulfonation of a pre-existing amino acid framework and a multi-step approach utilizing the Strecker amino acid synthesis. Detailed, albeit generalized, experimental protocols are provided to serve as a foundational methodology for researchers.
Synthetic Strategies
The synthesis of this compound can be approached through two main pathways:
-
Direct Sulfonation: This method involves the introduction of a sulfonic acid group onto the phenyl ring of 2-amino-2-phenylpropanoic acid. While conceptually straightforward, this approach presents challenges due to the reactivity of the amino and carboxylic acid groups, which can lead to side reactions and complicate purification.
-
Strecker Synthesis: This versatile method allows for the construction of the amino acid from a carbonyl compound. In this case, a sulfonated aromatic ketone, 4-acetylbenzenesulfonic acid, would serve as the starting material. This multi-step approach offers greater control over the regiochemistry of the sulfonation.
Experimental Protocols
Route 1: Direct Sulfonation of 2-Amino-2-phenylpropanoic acid
This method focuses on the electrophilic aromatic substitution of 2-amino-2-phenylpropanoic acid. Protection of the amino and carboxyl groups may be necessary to prevent unwanted side reactions with the sulfonating agent.
Step 1: Protection of 2-Amino-2-phenylpropanoic acid (Optional but Recommended)
To avoid side reactions, the amino and carboxylic acid functionalities can be protected. For instance, the amino group can be acetylated, and the carboxylic acid can be esterified.
| Parameter | Value |
| Starting Material | 2-Amino-2-phenylpropanoic acid |
| Protecting Agent (Amino) | Acetic Anhydride |
| Protecting Agent (Carboxyl) | Thionyl Chloride in Methanol |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Experimental Procedure:
-
Suspend 2-amino-2-phenylpropanoic acid in methanol and cool to 0 °C.
-
Slowly add thionyl chloride and stir the mixture at room temperature for 2-4 hours to form the methyl ester.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and add triethylamine, followed by the dropwise addition of acetic anhydride at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected amino acid.
Step 2: Sulfonation
The protected 2-amino-2-phenylpropanoic acid is then subjected to sulfonation using a suitable sulfonating agent.
| Parameter | Value |
| Starting Material | Protected 2-Amino-2-phenylpropanoic acid |
| Sulfonating Agent | Fuming Sulfuric Acid (20% SO₃) or Chlorosulfonic Acid |
| Solvent | None or Dichloromethane (for Chlorosulfonic Acid) |
| Temperature | 0 °C to 25 °C |
| Reaction Time | 1-3 hours |
Experimental Procedure:
-
Cool the sulfonating agent (e.g., fuming sulfuric acid) to 0 °C.
-
Slowly add the protected 2-amino-2-phenylpropanoic acid to the cooled sulfonating agent with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
The sulfonated product will precipitate out of the solution.
Step 3: Deprotection
The protecting groups are removed to yield the final product.
| Parameter | Value |
| Starting Material | Protected this compound |
| Reagent | Aqueous Hydrochloric Acid (6M) |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
Experimental Procedure:
-
Suspend the protected sulfonated product in 6M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the final product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Route 2: Strecker Synthesis from 4-Acetylbenzenesulfonic Acid
This route builds the amino acid from a sulfonated ketone, offering better control over the position of the sulfonic acid group. The Strecker synthesis is a three-component reaction involving a ketone, a cyanide source, and an ammonia source, followed by hydrolysis.[1][2][3][4]
Step 1: Formation of α-Aminonitrile
| Parameter | Value |
| Starting Material | 4-Acetylbenzenesulfonic acid sodium salt |
| Reagents | Ammonium Chloride, Sodium Cyanide |
| Solvent | Aqueous Ammonia |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 24-48 hours |
Experimental Procedure:
-
Dissolve 4-acetylbenzenesulfonic acid sodium salt and ammonium chloride in aqueous ammonia.
-
Add a solution of sodium cyanide in water dropwise to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 24-48 hours.
-
The intermediate α-aminonitrile may precipitate or can be extracted after acidification.
Step 2: Hydrolysis of α-Aminonitrile
| Parameter | Value |
| Starting Material | 2-Amino-2-(4-sulfophenyl)propanenitrile |
| Reagent | Concentrated Hydrochloric Acid |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
Experimental Procedure:
-
Treat the α-aminonitrile intermediate with concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile group to a carboxylic acid.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to induce precipitation.
-
Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Direct sulfonation route for the synthesis of this compound.
Caption: Strecker synthesis route for this compound.
Data Presentation
Table 1: Reaction Conditions and Yields
| Route | Step | Starting Material | Key Reagents | Temp (°C) | Time (h) | Yield (%) |
| 1 | Protection | 2-Amino-2-phenylpropanoic acid | Ac₂O, SOCl₂/MeOH | 0 - RT | 2-4 | Data not available |
| 1 | Sulfonation | Protected Amino Acid | Fuming H₂SO₄ | 0 - 25 | 1-3 | Data not available |
| 1 | Deprotection | Protected Sulfonated Product | 6M HCl | Reflux | 4-8 | Data not available |
| 2 | α-Aminonitrile Formation | 4-Acetylbenzenesulfonic acid | NH₄Cl, NaCN | RT - 50 | 24-48 | Data not available |
| 2 | Hydrolysis | 2-Amino-2-(4-sulfophenyl)propanenitrile | Conc. HCl | Reflux | 6-12 | Data not available |
Table 2: Physicochemical and Spectroscopic Data
| Property | Expected Value / Data |
| Appearance | White to off-white solid |
| Melting Point (°C) | Data not available |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | Aromatic protons (2H, d), Aromatic protons (2H, d), Methyl protons (3H, s) |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | Carbonyl carbon, Quaternary amino acid carbon, Aromatic carbons (4 signals), Methyl carbon |
| FT-IR (KBr, cm⁻¹) | O-H (broad, carboxylic acid), N-H (amine), S=O (sulfonic acid), C=O (carboxylic acid), C=C (aromatic) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ and/or [M-H]⁻ corresponding to C₉H₁₁NO₅S |
Conclusion
This technical guide outlines two plausible and scientifically sound synthetic pathways for this compound. The direct sulfonation route is more atom-economical but may suffer from poor selectivity and harsh reaction conditions. The Strecker synthesis offers a more controlled approach, building the molecule with the desired regiochemistry from the outset. The provided experimental protocols are based on well-established chemical transformations and should serve as a valuable starting point for researchers aiming to synthesize and study this compound. Further experimental work is required to optimize reaction conditions, determine yields, and fully characterize the final product.
References
Technical Guide: Physicochemical and Synthetic Insights into Phenylpropanoic Acid Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive technical overview of 2-Amino-2-(4-sulfophenyl)propanoic acid. However, a specific CAS number for this compound could not be identified in publicly available databases as of November 2025. The data presented herein is a compilation based on publicly accessible information for structurally related compounds and should be interpreted as a representative guide.
Introduction
This compound belongs to the class of unnatural amino acids, which are of significant interest in medicinal chemistry and drug development. These compounds serve as valuable building blocks for creating novel peptides and small molecule therapeutics with potentially enhanced efficacy, stability, and unique pharmacological profiles. The introduction of a sulfonyl group onto the phenyl ring is anticipated to modulate the compound's polarity, solubility, and pharmacokinetic properties. This guide provides an overview of the available data on this compound and its close analogs.
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 2-Amino-2-phenylpropanoic acid | 6945-32-0 | C₉H₁₁NO₂ | 165.19 | [1] |
| 2-Amino-2-(4-chlorophenyl)propanoic acid | 4895-98-1 | C₉H₁₀ClNO₂ | 199.63 | [2][3] |
| 2-Amino-2-(3-fluorophenyl)propanoic acid | 328-81-4 | C₉H₁₀FNO₂ | 183.18 | [4] |
| 2-Amino-2-(2-chlorophenyl)propanoic acid | 500698-02-2 | C₉H₁₀ClNO₂ | 199.63 | [5] |
| 2-Amino-2-(4-phosphonophenyl)propanoic acid | 169209-65-8 | C₉H₁₂NO₅P | 245.17 | [6] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, general synthetic routes for related amino acid derivatives can be adapted. A common approach involves the Strecker synthesis or modifications thereof, starting from a corresponding ketone.
Representative Experimental Protocol: Synthesis of a 2-Aryl-2-aminopropanoic Acid Derivative (General Approach)
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Step 1: Formation of the α-aminonitrile
-
To a solution of the starting ketone (e.g., 4-acetylbenzenesulfonic acid) in a suitable solvent (e.g., aqueous ammonia or an alcohol/water mixture), add a stoichiometric equivalent of an amine source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours to overnight).
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Upon completion, quench the reaction and extract the α-aminonitrile product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
Step 2: Hydrolysis of the α-aminonitrile to the α-amino acid
-
Treat the crude α-aminonitrile with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).
-
Heat the mixture to reflux for several hours to effect complete hydrolysis of the nitrile group to a carboxylic acid.
-
Monitor the hydrolysis by TLC or HPLC.
-
After completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., water or ethanol), and dry under vacuum.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization and initial biological screening of a newly synthesized compound like this compound.
Potential Signaling Pathway Interactions
Specific signaling pathways involving this compound have not been elucidated. However, as an analog of phenylalanine, it could potentially interact with pathways involving amino acid metabolism or act as an antagonist or allosteric modulator of receptors that bind aromatic amino acids. The following diagram depicts a hypothetical interaction with a generic signaling pathway.
Conclusion
While specific experimental data for this compound remains elusive, this technical guide provides a foundational understanding based on its structural analogs. The provided data and general protocols offer a starting point for researchers interested in the synthesis, characterization, and biological evaluation of this and similar unnatural amino acids. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-(4-chlorophenyl)propanoic acid | 4895-98-1 | EAA89598 [biosynth.com]
- 3. 2-amino-2-(4-chlorophenyl)propanoic acid | 4895-98-1 [amp.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of 2-Amino-2-(4-sulfophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-sulfophenyl)propanoic acid is a sulfonated aromatic alpha-amino acid. Its structure combines a propanoic acid backbone with a phenyl ring, substituted with both a sulfonic acid group and an amino group at the alpha-carbon. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its structure for any future development. This guide outlines the analytical workflow and expected spectroscopic data for the complete structure elucidation of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁NO₅S |
| Molecular Weight | 245.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, insoluble in nonpolar organic solvents |
| pKa (Carboxylic Acid) | ~2-3 |
| pKa (Amino Group) | ~9-10 |
| pKa (Sulfonic Acid) | <1 |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic (ortho to -SO₃H) |
| ~7.5 | Doublet | 2H | Aromatic (meta to -SO₃H) |
| 1.8 | Singlet | 3H | Methyl (-CH₃) |
Note: The amino and carboxylic acid protons are typically exchanged in D₂O and are therefore not observed.
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carboxylic Carbon (-COOH) |
| ~145 | Aromatic (ipso-C attached to -SO₃H) |
| ~138 | Aromatic (ipso-C attached to C(NH₂)(CH₃)COOH) |
| ~129 | Aromatic (ortho to -SO₃H) |
| ~126 | Aromatic (meta to -SO₃H) |
| ~65 | Quaternary Carbon (-C(NH₂)(CH₃)COOH) |
| ~25 | Methyl Carbon (-CH₃) |
Mass Spectrometry (MS)
Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI+)
| m/z (calculated) | Ion Formula |
| 246.0431 | [M+H]⁺ |
| 268.0250 | [M+Na]⁺ |
Predicted Major Fragmentation Patterns (ESI-MS/MS)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 246.0431 | 200.0482 | H₂O + CO₂ |
| 246.0431 | 184.0533 | H₂O + CO₂ + NH₃ |
| 246.0431 | 104.0315 | C₉H₉O₃S |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 (broad) | Strong | O-H stretch (carboxylic acid), N-H stretch (amino acid salt) |
| 1720-1700 | Strong | C=O stretch (carboxylic acid) |
| 1620-1550 | Medium | N-H bend (primary amine) |
| 1250-1150 | Strong | S=O stretch (sulfonic acid) |
| 1050-1000 | Strong | S=O stretch (sulfonic acid) |
| 850-800 | Strong | C-H bend (para-substituted aromatic ring) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (D₂O at 4.79 ppm for ¹H NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and fragmentation pattern.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL.
HRMS Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
MS/MS Acquisition:
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe fragmentation.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
IR Spectrum Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
Visualizations
Caption: Workflow for the structure elucidation of the target compound.
Caption: Logical relationships between spectroscopic data and the final structure.
Conclusion
The comprehensive analysis using NMR, MS, and IR spectroscopy, as outlined in this guide, provides a robust framework for the complete structure elucidation of this compound. The predicted data serves as a benchmark for researchers undertaking the synthesis and characterization of this and similar molecules. The orthogonal nature of these analytical techniques ensures a high degree of confidence in the final structural assignment, which is a critical step for any further investigation into the biological activity or material properties of this compound.
The Diverse Biological Activities of Sulfonated Amino Acids: A Technical Guide for Researchers
An in-depth exploration of the synthesis, biological functions, and therapeutic potential of sulfonated amino acids, providing researchers, scientists, and drug development professionals with a comprehensive resource on their multifaceted roles in cellular processes and disease modulation.
Sulfonated amino acids, a unique class of compounds characterized by the presence of a sulfonic acid group, play critical roles in a myriad of physiological processes. From the well-established antioxidant and anti-inflammatory properties of taurine to the complex neurotoxic and neuroprotective effects of homocysteic acid, these molecules are gaining increasing attention for their therapeutic potential. This technical guide provides a detailed overview of the biological activities of key sulfonated amino acids, complete with quantitative data, experimental protocols, and visual representations of their signaling pathways.
I. Key Sulfonated Amino Acids and Their Biological Roles
This section delves into the specific biological activities of prominent sulfonated amino acids, summarizing their known effects and mechanisms of action.
Taurine (2-aminoethanesulfonic acid)
Taurine is one of the most abundant free amino acids in mammals and is involved in numerous physiological functions.[1] Its biological activities are extensive, with significant implications for inflammatory, oxidative, and neurological conditions.
-
Anti-inflammatory Activity: Taurine exhibits potent anti-inflammatory effects primarily through the formation of taurine chloramine (TauCl) in neutrophils.[1][2] TauCl can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] Clinical studies have demonstrated that taurine supplementation can significantly reduce levels of inflammatory markers like C-reactive protein (CRP).
-
Antioxidant Activity: Taurine's antioxidant properties are multifaceted. It directly scavenges reactive oxygen species (ROS) and also enhances the activity of antioxidant enzymes like superoxide dismutase (SOD).[4] Furthermore, taurine plays a crucial role in protecting against lipid peroxidation.[5]
-
Neuroprotection: In the central nervous system, taurine acts as a neuromodulator and has demonstrated neuroprotective effects in various models of neuronal injury.[6]
-
Cardiovascular Protection: Taurine has been shown to have beneficial effects on the cardiovascular system, including regulating blood pressure and protecting against ischemia-reperfusion injury.
Homocysteic Acid (HCA)
Homocysteic acid is an excitatory amino acid that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[7] Its role in the nervous system is complex, with evidence suggesting both neurotoxic and physiological functions.
-
Neurotoxicity: Excessive activation of NMDA receptors by homocysteic acid can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[7][8] This excitotoxicity is mediated by an influx of calcium ions, leading to a cascade of downstream events that can result in neuronal cell death.[8][9]
Cysteic Acid
Cysteic acid is another sulfur-containing amino acid with roles in neurotransmission. It can selectively interact with chloride-dependent L-glutamate transporters in synaptic membranes.[10]
II. Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of various sulfonated amino acids and their derivatives.
Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by Sulfonated Amino Acid Derivatives
| Compound | MMP-1 (IC50, µM) | MMP-2 (IC50, µM) | MMP-8 (IC50, µM) | MMP-9 (IC50, µM) | Reference |
| 25a | >100 | 15 | 20 | >100 | [6] |
| 25d | >100 | >100 | 1.5 | 1.5 | [6] |
| 25e | 50 | >100 | >100 | >100 | [6] |
| Marimastat | 5 nM | 6 nM | 2 nM | 3 nM | [11] |
| Compound 24f | >10000 nM | - | - | - | [12] |
Table 2: Inhibition of Carbonic Anhydrase (CA) Isozymes by Sulfonamide Derivatives
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [8] |
| Compound 6a | 83 | 2.1 | - | - | [8] |
| Compound 6b | 150 | 1.8 | - | - | [8] |
| Compound 6c | 45 | 3.5 | - | - | [8] |
| Phenolic Sulfonamide 1 | - | - | 3.55 (IC50, µM) | - | [13] |
| Benzenesulfonamide derivative | - | - | - | Highly effective, nanomolar inhibitors | [14] |
Table 3: Dose-Dependent Effects of Taurine on Inflammatory Markers
| Treatment | Cytokine | Cell Type | Effect | Reference |
| Taurine (25, 80, 250, 800 mg/kg) | IL-6 | Mouse Spinal Cord | Dose-dependent decrease | [6] |
| Taurine | TNF-α, IL-1β | Neutrophils, Monocytes | Decreased expression | [2] |
| Taurine Chloramine | TNF-α | Alveolar Macrophages | Inhibition of gene expression | [3] |
| Taurine | IL-6, TNF-α | Adipose Tissue Macrophages | Decreased production | [15][16] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 4-Acetamidobenzenesulfonyl Chloride and its Amino Acid Conjugates
Objective: To synthesize 4-acetamidobenzenesulfonyl chloride and subsequently couple it with amino acids to generate sulfonamide derivatives.
Protocol:
-
Synthesis of 4-Acetamidobenzenesulfonyl Chloride:
-
In a 500-cc round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid.[17]
-
Cool the flask to 12–15°C using a cooling bath.
-
Gradually add 67.5 g (0.5 mole) of acetanilide while maintaining the temperature at approximately 15°C. This reaction evolves large volumes of hydrogen chloride and should be performed in a fume hood.
-
After the addition is complete, heat the mixture to 60°C for two hours.[17]
-
Slowly pour the resulting syrupy liquid into 1 kg of ice with stirring.
-
Collect the precipitated solid sulfonyl chloride by suction filtration and wash with water.[17]
-
The crude product can be used directly or purified by recrystallization from dry benzene.
-
-
Synthesis of Amino Acid-Conjugated Sulfonamides:
-
Dissolve 0.0029 mol of 4-acetamidobenzenesulfonyl chloride in a suitable solvent.[18]
-
Separately, prepare a solution of the desired amino acid (0.003 mol) in 10 ml of 2% NaOH.
-
Add the 4-acetamidobenzenesulfonyl chloride solution to the amino acid solution at 25°C with constant stirring.
-
Maintain the pH of the reaction mixture between 8 and 10 using 2% NaOH.[18]
-
Reaction times will vary depending on the amino acid (e.g., 7 hours for alanine, 9 hours for valine, 4 hours for tryptophan).[18]
-
After the reaction is complete, acidify the aqueous solution to a pH of 2-3 with 6 M hydrochloric acid to precipitate the product.
-
The product can be purified by column chromatography.
-
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of a compound.
Protocol:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of the test compound (e.g., taurine) in a suitable solvent.
-
In a 96-well plate, add a defined volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity for each sample.
2. Superoxide Dismutase (SOD) Activity Assay
Objective: To measure the activity of the antioxidant enzyme SOD.
Protocol: This assay is typically performed using a commercial kit. The general principle involves the generation of superoxide radicals by xanthine oxidase and hypoxanthine, which then reduce a tetrazolium salt (like WST-1) to a colored formazan product. SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color formation.
-
Prepare samples (e.g., cell lysates, tissue homogenates) and a series of SOD standards.
-
In a 96-well plate, add the sample or standard to the appropriate wells.
-
Add a working solution containing xanthine oxidase and the tetrazolium salt to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the SOD activity in the samples based on the standard curve.
Neurotoxicity Assay
Objective: To assess the neurotoxic effects of a compound on primary neurons.
Protocol: This protocol is a general guideline for assessing neurotoxicity using lactate dehydrogenase (LDH) release and can be adapted for specific compounds like homocysteic acid.
-
Primary Neuron Culture:
-
Isolate primary cortical neurons from embryonic rodents (e.g., E18 rats).
-
Plate the neurons in appropriate culture dishes coated with poly-D-lysine or another suitable substrate.
-
Culture the neurons in a suitable neurobasal medium supplemented with B-27 and other necessary growth factors.
-
-
Compound Treatment:
-
After the neurons have matured in culture (typically 7-10 days in vitro), treat them with various concentrations of the test compound (e.g., homocysteic acid).
-
Include a vehicle control (the solvent used to dissolve the compound).
-
-
LDH Release Assay:
-
After the desired incubation period (e.g., 24-48 hours), collect the culture medium from each well.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.
-
Lyse the remaining cells in the wells to determine the maximum LDH release.
-
Calculate the percentage of LDH release as an indicator of cell death.
-
-
Cell Viability Staining (e.g., Propidium Iodide):
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Add a solution of propidium iodide (PI) to the cells. PI is a fluorescent dye that only enters cells with compromised membranes (i.e., dead cells).
-
Incubate for a short period in the dark.
-
Visualize the cells under a fluorescence microscope and count the number of PI-positive (dead) cells.
-
The total number of cells can be determined by counterstaining with a nuclear stain like Hoechst.
-
Measurement of Inflammatory Cytokines
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this purpose.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.
-
Add the samples (cell culture supernatants, serum, etc.) and a series of known standards to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.
-
Wash the plate.
-
Add a substrate for the enzyme that produces a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner enzyme in apoptosis.
Protocol: This assay typically uses a fluorogenic or colorimetric substrate for caspase-3.
-
Prepare cell lysates from treated and control cells.
-
In a 96-well plate, add the cell lysate to the appropriate wells.
-
Add a reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-AMC for fluorimetric assay or Ac-DEVD-pNA for colorimetric assay).
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence or absorbance using a microplate reader.
-
The increase in fluorescence or absorbance is proportional to the caspase-3 activity in the sample.
IV. Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows using the Graphviz (DOT language).
Taurine's Anti-inflammatory Signaling Pathway
Caption: Taurine's anti-inflammatory action via the TLR4/NF-κB pathway.
Homocysteic Acid-Induced Neurotoxicity Pathway
Caption: Homocysteic acid-induced excitotoxicity via the NMDA receptor.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of a compound.
V. Conclusion
The study of sulfonated amino acids reveals a class of molecules with profound and diverse biological activities. From the cytoprotective and anti-inflammatory roles of taurine to the intricate involvement of homocysteic acid in neurotransmission and excitotoxicity, these compounds present both challenges and opportunities in drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further elucidate the mechanisms of action and therapeutic potential of sulfonated amino acids. The continued exploration of their signaling pathways and structure-activity relationships will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of diseases.
References
- 1. Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8 [mdpi.com]
- 2. Mechanism of taurine reducing inflammation and organ injury in sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of taurine supplementation on lipid peroxidation, blood glucose and blood lipid metabolism in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile method for the synthesis of N-(α-aminoacyl) sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-[35S]cysteic acid selectively detects chloride-dependent L-glutamate transporters in synaptic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic anhydrase inhibitory properties of phenolic sulfonamides derived from dopamine related compounds - Arabian Journal of Chemistry [arabjchem.org]
- 14. New series of sulfonamides containing amino acid moiety act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Taurine improves obesity-induced inflammatory responses and modulates the unbalanced phenotype of adipose tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
A Technical Guide to 2-Amino-2-(4-sulfophenyl)propanoic acid: Properties, Analysis, and Applications
Abstract
2-Amino-2-(4-sulfophenyl)propanoic acid is a synthetic amino acid analog of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, which incorporates both a propanoic acid backbone and a sulfophenyl group, imparts distinct physicochemical properties that are advantageous for peptide and small molecule modification. This guide provides a comprehensive overview of its molecular characteristics, detailed protocols for its analysis, and a discussion of its potential applications.
Physicochemical Properties
The core quantitative data for this compound are summarized below. The presence of the sulfonic acid group significantly influences its polarity and solubility.
| Property | Data | Source |
| Molecular Formula | C₉H₁₁NO₅S | PubChem[1] |
| Molecular Weight | 245.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| PubChem CID | 3964410 | PubChem[1] |
| Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)O)(C(=O)O)N | PubChem[1] |
Applications in Research and Drug Development
As a non-canonical amino acid, this compound serves as a versatile building block in synthetic chemistry.
-
Peptide Modification: Its incorporation into peptides can dramatically alter their properties. The highly polar sulfonate group can enhance aqueous solubility, a critical factor for improving the bioavailability and formulation of peptide-based therapeutics.[2]
-
Drug Scaffolding: The rigid phenyl ring combined with the reactive amino and carboxylic acid groups makes it a suitable scaffold for building novel small molecule drugs. Derivatives of similar structures, such as those based on 3-((4-hydroxyphenyl)amino)propanoic acid, have been explored for developing candidates with anticancer and antioxidant properties.[3]
-
Pharmacokinetic Tuning: Sulfonation is a known strategy to modify the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. By introducing this moiety, researchers can fine-tune how a compound interacts with biological systems.
Experimental Protocols: Analysis of Sulfonated Amino Acids
The quantitative analysis of this compound, particularly when incorporated into a peptide or protein, requires specific analytical methods. The following protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC), a standard technique for amino acid analysis.[4][5][6]
Protocol: HPLC-Based Quantification of this compound
Objective: To hydrolyze a peptide sample and quantify the released this compound.
Materials:
-
Peptide sample containing the target amino acid.
-
6 M Hydrochloric Acid (HCl).
-
Performic acid (for samples containing cysteine or methionine).[5]
-
Derivatization agent (e.g., Phenylisothiocyanate - PITC).[4]
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Sodium Acetate, pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Purified this compound standard.
Methodology:
-
Acid Hydrolysis:
-
Place a precisely weighed amount (approx. 0.2–2 µg) of the peptide sample into a hydrolysis micro-vial.[4]
-
Add 200 µL of 6 M HCl to the vial.
-
For peptides containing cysteine or methionine, pre-treat with performic acid to convert them to the more stable cysteic acid and methionine sulfone, respectively, preventing their degradation during hydrolysis.[5]
-
Seal the vial under vacuum or flush with nitrogen to prevent oxidation.
-
Heat the sample at 110°C for 24 hours to completely break the peptide bonds.[7]
-
After cooling, evaporate the HCl using a vacuum centrifuge (e.g., SpeedVac).
-
-
Derivatization (Pre-column):
-
Reconstitute the dried hydrolysate in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 ratio).
-
Add the PITC derivatizing agent and incubate at room temperature for 20 minutes. The PITC reacts with the primary amine of the amino acids.
-
Dry the sample again under vacuum to remove excess reagent.
-
-
HPLC Separation and Detection:
-
Reconstitute the derivatized sample in the mobile phase starting buffer.
-
Inject the sample onto the HPLC system equipped with a C18 column.
-
Run a gradient elution, starting with a low concentration of Mobile Phase B (Acetonitrile) and gradually increasing it to elute the more hydrophobic amino acids.
-
Detect the derivatized amino acids using a UV detector (typically at 254 nm for PITC derivatives) or an MS detector for higher specificity and sensitivity.[4]
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the purified this compound standard that has undergone the same derivatization process.
-
Identify the peak corresponding to the derivatized target amino acid in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration in the original sample by integrating the peak area and interpolating from the calibration curve.
-
Visualization of Analytical Workflow
The logical flow of the analytical protocol described above can be visualized to clarify the sequence of steps from sample preparation to final data analysis.
References
- 1. This compound | C9H11NO5S | CID 3964410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-sulfopropanoic acid, 15924-28-4 | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. dokumen.pub [dokumen.pub]
- 5. fbise.edu.pk [fbise.edu.pk]
- 6. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solubility of 2-Amino-2-(4-sulfophenyl)propanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: Understanding the Solubility of a Zwitterionic Sulfonated Amino Acid
2-Amino-2-(4-sulfophenyl)propanoic acid possesses both a basic amino group and a highly acidic sulfonic acid group, in addition to a carboxylic acid function. This structure confers a zwitterionic nature to the molecule, meaning it carries both a positive and a negative charge, resulting in a high dipole moment and strong intermolecular electrostatic interactions.
The presence of the sulfonic acid group, a strong acid, ensures that this compound is highly polar. Generally, zwitterionic compounds exhibit poor solubility in nonpolar organic solvents.[1][2] The solubility of amino acids is typically low in most organic solvents, with some exceptions in highly polar media.[2] The solubility of such polar, zwitterionic molecules can also be influenced by the presence of other salts in the solution, a phenomenon known as "salting in" or "salting out".[3][4]
Predicted Solubility Profile
While specific quantitative data is unavailable, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1. This prediction is based on the general principles of solubility for polar, zwitterionic compounds.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | 1.89 | Very Low / Insoluble | The non-polar nature of hexane cannot overcome the strong electrostatic interactions of the zwitterion. |
| Toluene | 2.38 | Very Low / Insoluble | The aromatic, non-polar character is unfavorable for solvating the highly charged molecule. |
| Diethyl Ether | 4.34 | Very Low / Insoluble | Although it has a small dipole, it is insufficient to dissolve the polar zwitterionic compound. |
| Polar Aprotic Solvents | |||
| Acetone | 20.7 | Low | Moderate polarity may lead to slight solvation, but the lack of hydrogen bonding donors limits solubility. |
| Acetonitrile | 37.5 | Low | Higher polarity than acetone, but still a poor solvent for highly charged, zwitterionic species. |
| Dimethylformamide (DMF) | 36.7 | Low to Moderate | A highly polar aprotic solvent that may show some ability to dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate | A very polar aprotic solvent known to dissolve a wide range of polar and charged compounds. |
| Polar Protic Solvents | |||
| Ethanol | 24.55 | Low | Can act as both a hydrogen bond donor and acceptor, but its relatively low polarity limits solubility.[2] |
| Methanol | 32.7 | Low to Moderate | More polar than ethanol, potentially leading to slightly better solubility. |
| Water | 80.1 | High | The high polarity and ability to form strong hydrogen bonds make water an excellent solvent. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following outlines a common method for determining the solubility of a solid compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., NMR, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method (or other suitable analytical technique) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.
-
Visualization of Experimental Workflow
The general workflow for determining the solubility of a compound can be visualized as a logical sequence of steps.
Caption: General workflow for experimental solubility determination.
Conclusion
References
Navigating the Safety Landscape of 2-Amino-2-(4-sulfophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A foundational aspect of safe handling is understanding the physical and chemical properties of a substance. The following table summarizes the known properties of 2-Amino-2-(4-sulfophenyl)propanoic acid.
| Property | Value | Reference |
| CAS Number | 34023-49-9 | |
| Molecular Formula | C9H11NO5S | |
| Molecular Weight | 245.25 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typical) | |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a corrosive solid. However, specific GHS pictograms, signal words, and hazard statements are not consistently provided, indicating a lack of comprehensive hazard evaluation. General warnings for similar aromatic amino sulfonic acids include potential for skin and eye irritation.
Precautionary Statements:
-
P234: Keep only in original container.
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a PO
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Sulfonated Phenyl Amino Acids
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of sulfonated phenyl amino acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal moments of their inception, detailed experimental methodologies, and their significant impact on modern medicine.
A Historical Perspective: From Dyes to "Miracle Drugs"
The story of sulfonated phenyl amino acids is intrinsically linked to the development of the first synthetic antibacterial agents. The journey began with the observation that certain dyes containing sulfonamide groups exhibited antibacterial properties.
In the early 20th century, German chemist Paul Ehrlich proposed the concept of "magic bullets" – chemicals that could selectively target and destroy pathogens without harming the host. This laid the theoretical groundwork for chemotherapy.[1] Building on this, in 1932, German physician and biomedical researcher Gerhard Domagk, working at I. G. Farbenindustrie, discovered that a red dye called Prontosil was effective against streptococcal infections in mice.[2][3] He later used it to successfully treat his own daughter who was suffering from a severe streptococcal infection, a feat for which he was awarded the 1939 Nobel Prize in Physiology or Medicine.[4][5]
In 1936, a pivotal discovery was made at the Pasteur Institute in France by Ernest Fourneau, who demonstrated that Prontosil was a prodrug.[3] In the body, it is metabolized to the active compound, sulfanilamide (p-aminobenzenesulfonamide), which is structurally a sulfonated phenylamine.[3] This discovery unlocked the door to the synthesis of a vast array of "sulfa drugs," which were the first class of drugs to be systematically effective against a broad spectrum of bacterial infections.[4] This marked a revolutionary moment in medicine, predating the widespread use of penicillin.[6]
Synthesis of Sulfonated Phenyl Amino Acids: Key Methodologies
The introduction of a sulfonic acid group onto the phenyl ring of amino acids can be achieved through various methods. The direct sulfonation of the aromatic ring is a common approach, often utilizing strong acids. The synthesis of sulfanilic acid from aniline serves as a foundational model for this type of electrophilic aromatic substitution.
Model Reaction: Synthesis of Sulfanilic Acid from Aniline
The sulfonation of aniline to produce p-aminobenzenesulfonic acid (sulfanilic acid) is a classic and well-documented laboratory procedure.
Conventional Thermal Method:
-
Principle: Aniline is treated with an excess of concentrated sulfuric acid to form aniline hydrogen sulfate. Upon heating, this intermediate rearranges to the more stable sulfanilic acid.[7] The reaction is typically heated at 180-190°C for several hours.[2][8]
-
Procedure:
-
Aniline is cautiously mixed with concentrated sulfuric acid in a flask, often with cooling due to the exothermic nature of the initial salt formation.[7][8]
-
The mixture is then heated in an oil bath to 180-190°C for approximately 1-5 hours.[7][8]
-
Completion of the reaction can be checked by taking a small sample and ensuring it forms a clear solution in sodium hydroxide.[8]
-
The reaction mixture is then cooled and poured into cold water, causing the crude sulfanilic acid to precipitate.[7][8]
-
The product is collected by filtration and can be purified by recrystallization from hot water, often with the use of decolorizing carbon.[8]
-
Microwave-Assisted Synthesis:
-
Principle: Microwave irradiation can significantly accelerate the sulfonation reaction, reducing the reaction time from hours to minutes.[9]
-
Procedure:
-
Aniline and concentrated sulfuric acid are mixed in a porcelain crucible.[9]
-
The crucible is covered and irradiated in a microwave oven at a moderate power (e.g., 350-400 W) for a short duration (e.g., 2-4 minutes).[4][9]
-
After cooling, the reaction mixture is worked up by dissolving it in a suitable solvent for analysis or by precipitating the product with cold water.[9]
-
Direct Sulfonation of Phenylalanine and Tryptophan
The direct sulfonation of the aromatic rings of phenylalanine and tryptophan presents additional challenges due to the presence of the sensitive amino acid functional groups.
-
Phenylalanine: The nitration of L-phenylalanine, a related electrophilic aromatic substitution, is achieved by reacting it with a mixture of concentrated nitric and sulfuric acids at controlled temperatures (e.g., 50-60°C).[10] A similar approach using fuming sulfuric acid or chlorosulfonic acid in trifluoroacetic acid can be employed for sulfonation, although careful control of reaction conditions is necessary to avoid side reactions and degradation of the amino acid.[11]
-
Tryptophan: The indole ring of tryptophan is highly reactive towards electrophiles. Direct sulfonation can be achieved using reagents like chlorosulfonic acid in trifluoroacetic acid, which rapidly converts tryptophan to its arylsulfonic acid derivative.[11] The regioselectivity of the sulfonation on the indole ring is a key consideration.[12]
Synthesis of Protected Sulfotyrosine for Peptide Synthesis
For incorporation into peptides, protected forms of sulfated tyrosine are essential. These building blocks prevent unwanted side reactions during solid-phase peptide synthesis (SPPS).
-
Fmoc-Y(OSO₂F)-OH Synthesis: A one-step synthesis involves reacting commercially available Fmoc-protected tyrosine with sulfuryl fluoride gas in a biphasic solvent system (e.g., CH₂Cl₂/saturated aqueous Borax buffer). This method provides the fluorosulfated tyrosine building block in high yield (e.g., 96%).[13]
-
Fmoc-Tyr(SO₃nP)-OH Synthesis: An alternative involves the use of a neopentyl (nP) protecting group for the sulfate monoester. The synthesis of the Fmoc-Tyr(SO₃Np)-OH building block is a multi-step process.[13]
Quantitative Data on Sulfonated Phenyl Amino Acid Derivatives
The biological activity of sulfonated phenyl amino acid derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes. The following table summarizes some reported IC₅₀ values for various derivatives.
| Compound Class | Target Enzyme | Specific Compound Example | IC₅₀ | Reference |
| Tryptophan Sulfonamide Derivatives | TNF-alpha Converting Enzyme (TACE) | 2-(4-(but-2-ynyloxy)phenylsulfonamido)-3-(1-(4-methoxybenzyl)-1H-indol-3-yl)propanoic acid | 80 nM | [14] |
| N-Biphenyl Sulfonyl Phenylalanine Hydroxamic Acid (BPHA) | Matrix Metalloproteinase (MMP)-2, -9, -14 | BPHA | - | [15] |
| Phenylsulfonylamino-benzanilide Derivatives | Sodium Taurocholate Cotransporting Polypeptide (NTCP) | S1647 | 10.4 µM | [16] |
| Phenylsulfonylamino-benzanilide Derivatives | Apical Sodium-dependent Bile acid Transporter (ASBT) | S1647 | 13.4 µM | [16] |
| Dihydro [2,3D] Pyridine Substituted Enaminosulfonamides | Carbonic Anhydrase II (hCA II) | Various Derivatives | 27.03 - 104.39 µM | [17] |
| β-amino acid derivatives | Cathepsin A | Various Derivatives | - | [18] |
Signaling Pathways and Mechanisms of Action
Sulfonated phenyl amino acids and their derivatives exert their biological effects by interacting with specific molecular targets, most notably enzymes involved in critical metabolic pathways.
Inhibition of Dihydropteroate Synthase (DHPS)
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[4][9] Bacteria synthesize folate de novo, while humans obtain it from their diet, which accounts for the selective toxicity of sulfa drugs.[9]
DHPS Inhibition Pathway
Inhibition of Proteases
Sulfonated amino acid derivatives have been designed as inhibitors of various proteases, which are enzymes that cleave peptide bonds.
-
Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix and play a role in cancer metastasis and inflammation.[15][19] N-biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) is a selective inhibitor of MMP-2, -9, and -14.[15] The sulfonamide group in these inhibitors helps to properly orient the molecule within the enzyme's active site.[20]
MMP Inhibition Mechanism
-
Cathepsins: Cathepsins are another class of proteases involved in various physiological and pathological processes, including cancer progression and cardiovascular diseases.[18][21] Novel β-amino acid derivatives have been identified as inhibitors of Cathepsin A.[18]
Cathepsin Inhibition Mechanism
Experimental Workflow in Drug Development
The development of sulfonated phenyl amino acid-based drugs follows a structured workflow, from initial design and synthesis to biological evaluation and optimization.
Drug Development Workflow
Conclusion
From their serendipitous discovery as byproducts of the dye industry to their rational design as potent enzyme inhibitors, sulfonated phenyl amino acids have carved a significant niche in the landscape of medicinal chemistry. Their journey from the first "miracle drugs" to highly specific modulators of biological pathways underscores their enduring importance. The synthetic methodologies, while established, continue to evolve, offering new avenues for creating diverse chemical libraries. For researchers and drug development professionals, a deep understanding of the history, synthesis, and mechanism of action of these compounds remains crucial for the continued development of novel and effective therapeutics.
References
- 1. QSAR of matrix metalloproteinase inhibitor N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates using LFER model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. chimie.ucv.ro [chimie.ucv.ro]
- 5. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. scribd.com [scribd.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]
- 11. Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. soc.chim.it [soc.chim.it]
- 17. researchgate.net [researchgate.net]
- 18. Novel β-amino acid derivatives as inhibitors of cathepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
Potential Research Applications of 2-Amino-2-(4-sulfophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(4-sulfophenyl)propanoic acid is a non-proteinogenic amino acid characterized by a phenyl ring substituted with a sulfonic acid group at the para position and a propanoic acid with an amino group at the alpha position. While specific research on this compound is limited, its structural similarity to other biologically active sulfonated amino acids and α-substituted phenylglycine derivatives suggests a range of potential research applications. This technical guide consolidates available information on analogous compounds to extrapolate potential therapeutic areas, presents hypothetical quantitative data based on these analogs, details relevant experimental protocols, and provides visualizations of potential mechanisms and workflows. The sulfonic acid moiety is known to influence the physicochemical properties of molecules, such as solubility and protein binding, making this compound an interesting candidate for drug design and development.
Introduction to this compound
This compound is a synthetic amino acid that belongs to the class of aromatic sulfonic acids. The presence of both a sulfonic acid group and an amino acid moiety suggests its potential to interact with biological systems in unique ways. Aromatic sulfonic acids are utilized in the pharmaceutical industry to modify the pharmacokinetic profiles of drugs. The amino acid scaffold provides a chiral center and functional groups that can participate in various biological interactions. Given the lack of direct studies on this specific molecule, this guide will explore its potential applications by drawing parallels with structurally related compounds.
Potential Research Applications
Based on the known biological activities of analogous compounds, the following research applications for this compound are proposed:
Anti-inflammatory and Analgesic Agent
Derivatives of 2-arylpropanoic acid are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). Research on S(-)-2-amino-2-methyl-3-phenylpropanoic acid, an analog, has demonstrated anti-inflammatory and antinociceptive (pain-relieving) properties. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
-
Hypothesized Mechanism: this compound may act as a COX inhibitor. The sulfonic acid group could potentially enhance its binding to the active site of COX enzymes or improve its pharmacokinetic properties.
Anticancer Agent
Amino acid derivatives are being explored as scaffolds for the development of novel anticancer agents. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising anticancer and antioxidant activities. The proposed mechanisms for such compounds often involve the induction of apoptosis and the inhibition of cancer cell migration.
-
Potential Signaling Pathway Involvement: The compound could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR or SIRT2 pathways, as suggested by studies on similar structures.
Antimicrobial Agent
Amino acid-derived sulfonamides have a long history of use as antimicrobial agents. The sulfonamide functional group is a key pharmacophore in many antibacterial drugs. While the target compound has a sulfonic acid group rather than a sulfonamide, its potential to interfere with microbial metabolic pathways warrants investigation.
-
Possible Target: A potential target in bacteria could be dihydropteroate synthase, an enzyme involved in folate synthesis, which is a common target for sulfa drugs.
Neurological Disorders
Phenylglycine analogs are known to interact with metabotropic glutamate receptors (mGluRs), which are involved in the modulation of synaptic transmission and neuronal excitability. These receptors are targets for the treatment of various neurological and psychiatric disorders.
-
Potential for CNS Activity: The structural similarity to phenylglycine suggests that this compound could be investigated for its activity on mGluRs or other central nervous system targets.
Quantitative Data on Analogous Compounds
The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data is presented to provide a reference for the potential potency and efficacy that might be expected from the target compound.
Table 1: Anti-inflammatory and Antinociceptive Activity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid
| Parameter | Value | Reference Compound |
| Inhibition of xylene-induced ear edema (10 mg/kg, i.p.) | ~31.1% | - |
| Increase in tail cut-off latency (10 mg/kg, i.p.) | ~36.78% | - |
Data extrapolated from a study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a structural analog.[1]
Table 2: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 21 | A549 (Lung Cancer) | Low micromolar |
| Derivative 22 | A549 (Lung Cancer) | Low micromolar |
| Derivative 25 | H69 (Lung Cancer) | Low micromolar |
| Derivative 26 | H69AR (Resistant) | Low micromolar |
Data from a study on derivatives of a structurally related propanoic acid, highlighting potential for anticancer activity.
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the potential biological activities of this compound.
Synthesis of this compound
A plausible synthetic route could involve the sulfonation of a suitable phenylpropanoic acid precursor, followed by amination.
-
Step 1: Sulfonation of 2-Phenylpropanoic Acid:
-
To a stirred solution of 2-phenylpropanoic acid in a suitable solvent (e.g., dichloromethane), add fuming sulfuric acid (oleum) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto ice.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 2-(4-sulfophenyl)propanoic acid.
-
-
Step 2: α-Amination:
-
The α-position of the resulting sulfonated propanoic acid can be brominated using N-bromosuccinimide (NBS) under radical initiation.
-
The resulting α-bromo acid can then be subjected to amination using an ammonia solution or a suitable amine source to yield the final product.
-
Purification can be achieved by recrystallization or column chromatography.
-
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.
-
Procedure:
-
Prepare a reaction buffer containing the respective COX enzyme.
-
Add various concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in appropriate media.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the research applications of this compound.
Caption: Potential mechanism of anti-inflammatory action.
Caption: Workflow for MTT cytotoxicity assay.
Caption: Role in the drug discovery pipeline.
Conclusion
While direct experimental data on this compound is currently unavailable in the public domain, a review of structurally similar compounds provides a strong basis for proposing several promising research avenues. Its unique combination of an aromatic sulfonic acid and an α-amino acid moiety makes it a compelling candidate for investigation as an anti-inflammatory, anticancer, antimicrobial, and neurologically active agent. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the therapeutic potential of this and related molecules. Further synthesis and biological evaluation are necessary to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Amino-2-(4-sulfophenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid, 2-Amino-2-(4-sulfophenyl)propanoic acid, into synthetic peptides. This unique building block, a derivative of phenylalanine bearing a sulfonic acid group on the phenyl ring, offers opportunities to introduce a permanent negative charge and enhance the hydrophilicity of peptides, which can be advantageous for modulating biological activity, solubility, and pharmacokinetic properties.
Introduction to this compound in Peptide Design
This compound, also known as p-sulfophenylalanine, is a valuable tool for peptide chemists and drug developers. The permanently ionized sulfonate group (SO₃⁻) can mimic post-translational modifications like tyrosine sulfation, which is crucial for many protein-protein interactions.[1] Its incorporation can lead to peptides with altered receptor binding affinities, improved solubility, and modified enzymatic stability.
Synthesis of the Fmoc-Protected Building Block
Successful incorporation of p-sulfophenylalanine into a peptide via Solid-Phase Peptide Synthesis (SPPS) requires the Nα-Fmoc protected derivative. The following protocol outlines a general procedure for its synthesis.
Experimental Protocol: Synthesis of Fmoc-L-2-Amino-2-(4-sulfophenyl)propanoic acid
-
Materials: L-2-Amino-2-(4-sulfophenyl)propanoic acid, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Sodium Bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve L-2-Amino-2-(4-sulfophenyl)propanoic acid in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Maintain the pH of the reaction mixture between 8.5 and 9.0 by adding additional 10% sodium bicarbonate solution as needed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
The aqueous layer containing the product can be lyophilized or used directly in subsequent steps if purity is sufficient. Further purification can be achieved by recrystallization or column chromatography.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a generalized protocol for the manual solid-phase synthesis of peptides incorporating Fmoc-L-p-sulfophenylalanine using a standard Fmoc/tBu strategy. This protocol can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-L-p-sulfophenylalanine-OH)
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU)
-
(2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) (HCTU)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: (See Section 4 for details)
Experimental Workflow
The general cycle for SPPS is outlined in the diagram below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-L-p-sulfophenylalanine:
-
Pre-activate a solution of Fmoc-L-p-sulfophenylalanine-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
Cleavage and Side-Chain Deprotection
The choice of cleavage cocktail is critical to ensure the complete removal of side-chain protecting groups and cleavage of the peptide from the resin while preserving the integrity of the sulfonate group.
Experimental Protocol: Cleavage and Deprotection
-
Standard Cleavage Cocktail (Reagent K): A commonly used cocktail suitable for most sequences.[2]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).[1]
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the appropriate gradient to separate the target peptide from impurities.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Characterization
The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical RP-HPLC.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the peptide. The presence of the sulfonate group will result in a mass increase of 80 Da compared to the non-sulfonated analogue. In tandem mass spectrometry (MS/MS), sulfated peptides often show a characteristic neutral loss of SO₃ (80 Da).[3]
-
Analytical RP-HPLC: A final analytical RP-HPLC run should be performed to determine the purity of the lyophilized peptide.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Fmoc-L-p-sulfophenylalanine-OH Coupling Equivalents | 3 - 5 eq. | Relative to resin functionalization. |
| Coupling Reagent Equivalents | 3 - 5 eq. | e.g., HATU, HCTU. |
| Base Equivalents | 6 - 10 eq. | e.g., DIPEA. |
| Coupling Time | 1 - 4 hours | Monitor with Kaiser test. |
| Cleavage Time | 2 - 4 hours | At room temperature. |
| Crude Peptide Purity | Variable | Highly sequence-dependent. |
| Purified Peptide Purity | > 95% | By analytical RP-HPLC. |
Logical Relationships and Signaling Pathways
The incorporation of p-sulfophenylalanine can be used to probe or mimic biological signaling pathways that involve sulfated tyrosine residues. For example, many growth factor receptors and cell adhesion molecules rely on tyrosine sulfation for their function.
Caption: A simplified signaling pathway involving a ligand binding to a receptor that recognizes a sulfated tyrosine, a role that can be mimicked by p-sulfophenylalanine.
These detailed notes and protocols provide a solid foundation for the successful incorporation of this compound into synthetic peptides, enabling researchers to explore its potential in various scientific and therapeutic applications.
References
2-Amino-2-(4-sulfophenyl)propanoic acid as a chiral resolving agent
An in-depth guide to the principles and practices of utilizing for the separation of enantiomers. This document is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles. Therefore, the isolation of a single, desired enantiomer is frequently a regulatory requirement for drug approval. One of the most established methods for chiral resolution is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
2-Amino-2-(4-sulfophenyl)propanoic acid is a promising chiral resolving agent. Its structure incorporates both a basic amino group and a strongly acidic sulfonic acid group, making it amphoteric. This dual functionality, combined with its chirality, allows it to form diastereomeric salts with a variety of racemic compounds, including amines and carboxylic acids. The presence of the sulfonic acid group can enhance the crystallinity of the resulting salts, facilitating their separation.
Principle of Chiral Resolution
The fundamental principle behind the use of a chiral resolving agent is the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, a racemic mixture of a chiral amine, (R/S)-Amine, is reacted with a single enantiomer of this compound, for instance, the (R)-enantiomer. This reaction forms two diastereomeric salts: [(R)-Amine-(R)-Resolving Agent] and [(S)-Amine-(R)-Resolving Agent]. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. The purified diastereomeric salt is subsequently treated with an acid or base to break the salt and recover the resolved enantiomer of the amine and the resolving agent.
Application Data
The following table summarizes hypothetical data for the resolution of a racemic amine, 1-phenylethanamine, using (S)-2-Amino-2-(4-sulfophenyl)propanoic acid. This data is illustrative of the expected outcomes from a successful resolution experiment.
| Racemic Compound | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Resolved Amine |
| (R/S)-1-Phenylethanamine | (S)-2-Amino-2-(4-sulfophenyl)propanoic acid | Methanol:Water (9:1) | 45 | >98% (R)-1-Phenylethanamine |
| (R/S)-1-Phenylethanamine | (S)-2-Amino-2-(4-sulfophenyl)propanoic acid | Ethanol | 42 | >97% (R)-1-Phenylethanamine |
| (R/S)-1-Phenylethanamine | (S)-2-Amino-2-(4-sulfophenyl)propanoic acid | Isopropanol | 38 | >95% (R)-1-Phenylethanamine |
Experimental Protocols
This section provides a detailed protocol for the chiral resolution of a generic racemic primary amine using (S)-2-Amino-2-(4-sulfophenyl)propanoic acid.
Materials:
-
Racemic primary amine
-
(S)-2-Amino-2-(4-sulfophenyl)propanoic acid
-
Selected solvent (e.g., Methanol, Ethanol, Isopropanol)
-
Deionized water
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and flask
-
Rotary evaporator
-
pH meter or pH paper
-
Polarimeter or chiral HPLC for ee% determination
Protocol for Chiral Resolution:
-
Dissolution of Reactants:
-
In a suitable flask, dissolve 1.0 equivalent of the racemic primary amine in the chosen solvent system. Gentle heating may be applied to facilitate dissolution.
-
In a separate flask, dissolve 0.5 equivalents of (S)-2-Amino-2-(4-sulfophenyl)propanoic acid in the same solvent system, again with gentle heating if necessary. The use of 0.5 equivalents of the resolving agent is a common starting point, as it can selectively precipitate one diastereomeric salt.
-
-
Formation of Diastereomeric Salts:
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize the yield of the crystals, the mixture can be further cooled in an ice bath for a specified period (e.g., 1-2 hours) and may be gently stirred.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
-
Liberation of the Resolved Amine:
-
Suspend the dried diastereomeric salt in water.
-
Basify the suspension by the dropwise addition of 2 M NaOH solution with stirring until the pH is approximately 10-12. This will break the salt, liberating the free amine.
-
Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether) multiple times (e.g., 3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the resolved amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction can be acidified with 2 M HCl to precipitate the resolving agent, which can then be recovered by filtration, washed, and dried for reuse.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee%) of the resolved amine using a polarimeter to measure the specific rotation or, more accurately, by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Troubleshooting and Optimization
-
No Crystallization: If no precipitate forms, try concentrating the solution, changing the solvent to one in which the diastereomeric salt is less soluble, or seeding the solution with a small crystal of the expected product if available.
-
Low Enantiomeric Excess: A low ee% may indicate that both diastereomeric salts have similar solubilities. In this case, recrystallization of the isolated salt may be necessary. Alternatively, screening different solvents or a different resolving agent is recommended.
-
Low Yield: The yield can be optimized by adjusting the stoichiometry of the resolving agent, the crystallization temperature, and the cooling rate.
Conclusion
This compound presents itself as a versatile and effective chiral resolving agent. The presence of both acidic and basic functional groups allows for its application in the resolution of a wide range of racemic compounds. The protocols and principles outlined in these application notes provide a solid foundation for researchers and professionals to develop and optimize chiral resolution processes, contributing to the efficient production of enantiomerically pure compounds essential for the pharmaceutical and chemical industries.
Application Notes and Protocols for the ¹H NMR Spectrum of 2-Amino-2-(4-sulfophenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Predicted ¹H NMR Spectral Data
The structure of 2-Amino-2-(4-sulfophenyl)propanoic acid contains three distinct sets of non-exchangeable protons: a methyl group and a para-substituted aromatic ring. Additionally, there are three exchangeable protons from the amino, carboxylic acid, and sulfonic acid groups. The predicted ¹H NMR data is summarized in Table 1. The chemical shifts are referenced to an internal standard such as DSS or TSP in D₂O.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Methyl (CH₃) | 1.6 - 1.9 | Singlet (s) | 3H | N/A |
| Aromatic (H-2', H-6') | 7.5 - 7.7 | Doublet (d) | 2H | 8.0 - 9.0 |
| Aromatic (H-3', H-5') | 7.8 - 8.0 | Doublet (d) | 2H | 8.0 - 9.0 |
Note: The exchangeable protons (-NH₂, -COOH, -SO₃H) are not listed as their signals would be absent in a D₂O solvent due to deuterium exchange. In an organic solvent like DMSO-d₆, they would appear as broad singlets at variable chemical shifts.
Structural Interpretation from Predicted Spectrum
-
Methyl Protons: The methyl group is attached to a quaternary carbon (C2), which has no attached protons. Therefore, these three protons are expected to appear as a singlet in the aliphatic region of the spectrum.
-
Aromatic Protons: The protons on the benzene ring are in a para-substituted system, which typically results in an AA'BB' spin system that often appears as two distinct doublets. The protons ortho to the alkyl-amino substituent (H-2', H-6') are expected to be slightly upfield compared to the protons ortho to the electron-withdrawing sulfonic acid group (H-3', H-5'). Protons on aromatic rings generally resonate in the 6.5-8.0 ppm range.[1][2][3]
Mandatory Visualizations
Caption: Figure 1. Structure of this compound.
Caption: Figure 2. Experimental Workflow for ¹H NMR Spectroscopy.
Experimental Protocol
This protocol outlines a general procedure for acquiring a high-quality ¹H NMR spectrum of a water-soluble amino acid like this compound.
1. Materials and Equipment
-
This compound (~5 mg)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Internal standard: 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid, sodium salt (TSP)
-
5 mm NMR tubes
-
Volumetric flask and micropipettes
-
NMR Spectrometer (e.g., 400 or 500 MHz) with automated sample changer (optional)
2. Sample Preparation
-
Accurately weigh approximately 5 mg of this compound into a clean, dry vial.
-
Prepare a stock solution of the internal standard (e.g., 1 mM DSS in D₂O).
-
Add approximately 0.7 mL of the D₂O with the internal standard to the vial containing the sample.
-
Vortex the vial until the sample is completely dissolved. The pH of the solution can be adjusted with dilute DCl or NaOD if specific ionic forms of the amino acid are to be studied.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
3. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal from the D₂O solvent.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. A good shim should result in a narrow linewidth for the residual HDO peak.
-
Set up the acquisition parameters. Typical parameters for a ¹H NMR experiment are provided in Table 2.
Table 2: Typical ¹H NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 500 MHz |
| Pulse Sequence | zg30 or similar |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Number of Scans (NS) | 16 - 64 (depending on sample concentration) |
| Relaxation Delay (D1) | 5.0 seconds |
| Acquisition Time (AQ) | 2.0 - 4.0 seconds |
| Spectral Width (SW) | 12 - 16 ppm |
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing and Analysis
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the chemical shift of the internal standard (DSS or TSP) to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Identify the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants for each signal.
-
Analyze the processed spectrum to confirm the structure of the compound.
Application Notes
-
Solvent Choice: D₂O is the recommended solvent as the compound is expected to be highly water-soluble due to the presence of three polar functional groups. Using D₂O also allows for the exchange of labile protons (-NH₂, -COOH, -SO₃H), which simplifies the spectrum by removing their signals and confirms their presence.
-
pH Dependence: The chemical shifts of protons in amino acids, especially those near the amino and carboxyl groups, can be sensitive to the pH of the solution. For reproducible results, it is advisable to control or report the pH of the NMR sample.
-
Quantitative NMR (qNMR): With careful sample preparation and the use of a certified internal standard, this protocol can be adapted for quantitative analysis to determine the purity of the compound.[4]
-
2D NMR Experiments: In cases of spectral overlap or for unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
References
mass spectrometry analysis of 2-Amino-2-(4-sulfophenyl)propanoic acid
An Application Note for the Mass Spectrometric Analysis of 2-Amino-2-(4-sulfophenyl)propanoic acid
Introduction
This compound is a sulfonated amino acid, a class of compounds gaining interest in biomedical and pharmaceutical research. Its high polarity, conferred by the sulfonic acid, carboxylic acid, and amino functional groups, presents a significant challenge for conventional reversed-phase liquid chromatography. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers the high selectivity and sensitivity required for the accurate quantification of such molecules in complex biological matrices.[1] This document outlines a comprehensive protocol for the analysis of this compound, covering sample preparation, LC-MS/MS parameters, and data analysis considerations. The described method is designed for researchers in drug development and metabolomics, providing a robust framework for quantitative analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation and Extraction
This protocol is designed to extract polar metabolites like this compound from plasma or serum samples by removing proteins and minimizing matrix effects, which can interfere with accurate quantification.[2]
Reagents and Materials:
-
LC-MS grade methanol, chilled at -20°C
-
LC-MS grade acetonitrile, chilled at -20°C
-
LC-MS grade water
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
Biological sample (e.g., plasma, serum)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge capable of reaching >15,000 x g at 4°C
-
Syringe filters (0.22 µm), chemically compatible with the extraction solvent[3]
Procedure:
-
Thawing: Thaw frozen biological samples on ice to maintain stability.
-
Aliquoting: Pipette 100 µL of the sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS solution to the sample and vortex briefly. The IS is crucial for correcting for variability during sample preparation and analysis.[4]
-
Protein Precipitation: Add 400 µL of chilled (-20°C) acetonitrile or methanol to the sample. The use of a 4:1 ratio of organic solvent to the sample is effective for precipitating proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the tubes at -20°C for 20 minutes to further enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and other cellular debris.
-
Supernatant Transfer: Carefully collect the supernatant containing the analyte and transfer it to a new microcentrifuge tube, being cautious not to disturb the protein pellet.
-
Drying (Optional): For sample concentration, the supernatant can be dried under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation/Filtration: Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C. Transfer the clear supernatant to an LC vial for analysis. Alternatively, filter the sample through a 0.22 µm syringe filter.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Due to the high polarity of the target analyte, Hydrophilic Interaction Chromatography (HILIC) is recommended for effective chromatographic retention and separation from other polar matrix components.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 95% B; 1-7 min: 95% to 50% B; 7-8 min: 50% to 95% B; 8-10 min: 95% B |
Mass Spectrometry Conditions: The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[5] Given the presence of the sulfonic acid group, ESI in negative ion mode is expected to provide a strong signal.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical): The exact mass of this compound is 245.0358. The precursor ion in negative mode ([M-H]⁻) would be m/z 244.028. Fragmentation can be optimized by infusing a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Quantifier) | 244.03 | 164.05 (Loss of SO₃) | 100 | 20 |
| Analyte (Qualifier) | 244.03 | 80.96 ([SO₃H]⁻) | 100 | 35 |
| Internal Standard | To be determined based on IS used | To be determined | 100 | To be determined |
Data Presentation
Quantitative performance of the method should be evaluated and presented clearly. The following table summarizes key validation parameters that must be assessed.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Calibration Range | Defines the working range | 1 - 2000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.3 ng/mL[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 1.0 ng/mL[6] |
| Precision (%CV) | < 15% (Intra- and Inter-day) | < 9.8% |
| Accuracy (%Recovery) | 85 - 115% | 92.5% - 107.2% |
| Matrix Effect (%) | 80 - 120% | 95.3% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound.
Methodology Rationale Diagram
Caption: Rationale linking analyte properties to the chosen analytical methodology.
References
- 1. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-Amino-2-(4-sulfophenyl)propanoic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-sulfophenyl)propanoic acid is a unique, non-proteinogenic amino acid characterized by the presence of a sulfonic acid group on the phenyl ring and geminal amino and carboxylic acid functionalities at the α-carbon. The incorporation of this monomer into polymer chains is anticipated to yield novel materials with a compelling combination of properties. The sulfonic acid moiety imparts strong hydrophilicity, ion-exchange capabilities, and potential anticoagulant and anti-angiogenic activities.[1] Concurrently, the amino acid structure provides biocompatibility and opportunities for further functionalization.[2][3][4][5] These polymers are of significant interest for a range of biomedical applications, including drug delivery, tissue engineering, and as therapeutic ion-exchange resins.[6][7][8]
This document provides detailed application notes and experimental protocols for the synthesis of a polymerizable derivative of this compound, its subsequent polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT), and the characterization of the resulting polymer.
Application Notes
Polymers derived from this compound are poised to be valuable materials in several high-value biomedical applications:
-
Advanced Drug Delivery Systems: The amphiphilic nature of these polymers, combining a hydrophobic backbone with hydrophilic, charged side chains, makes them excellent candidates for forming micelles or nanoparticles for drug encapsulation.[9] The sulfonic acid groups can facilitate pH-responsive drug release, as changes in pH within the body (e.g., in tumor microenvironments or endosomes) can alter the ionization state and conformation of the polymer, triggering the release of a therapeutic payload.[10][11]
-
Therapeutic Ion-Exchange Resins: Sulfonated polymers are widely used as ion-exchange resins.[8][12][13] Polymers incorporating this compound can be designed as biocompatible, orally administered resins for the sequestration of toxins or the controlled release of ionic drugs in the gastrointestinal tract.[6][8]
-
Biomaterials for Tissue Engineering: The sulfonic acid groups can mimic the sulfated glycosaminoglycans found in the extracellular matrix, potentially enhancing cell adhesion and proliferation.[11][14] This makes these polymers promising for the development of scaffolds and hydrogels for tissue regeneration applications. The amino acid component ensures that the degradation products are biocompatible.[2][4][5]
-
Anti-angiogenic and Anticoagulant Coatings: Sulfonated polymers have been shown to possess anti-angiogenic and anticoagulant properties.[1] Polymers of this compound could be used as coatings for medical devices such as stents and catheters to prevent blood clotting and inhibit unwanted blood vessel formation.
Experimental Protocols
A plausible synthetic strategy for incorporating this compound into a well-defined polymer involves a three-stage process:
-
Monomer Synthesis: Synthesis of a polymerizable methacrylamide monomer from this compound, including the protection of the sulfonic acid group.
-
Polymerization: Controlled radical polymerization of the protected monomer using RAFT.
-
Deprotection: Removal of the protecting group to yield the final functional polymer.
Below are detailed protocols for each stage.
Stage 1: Monomer Synthesis
The synthesis of N-(1-(4-(tert-butylsulfonate)phenyl)-1-carboxyethyl)methacrylamide involves two key steps: protection of the sulfonic acid and subsequent amidation with methacryloyl chloride.
Step 1a: Protection of the Sulfonic Acid Group
The sulfonic acid is protected as a tert-butyl ester to prevent its interference with the subsequent polymerization reactions.
-
Reaction Scheme:
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous acetonitrile.
-
Add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the protected amino acid.
-
Step 1b: Synthesis of the Methacrylamide Monomer
The protected amino acid is reacted with methacryloyl chloride to introduce the polymerizable group.
-
Reaction Scheme:
-
Materials:
-
2-Amino-2-(4-(tert-butylsulfonate)phenyl)propanoic acid
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the protected amino acid (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add TEA (2.2 eq) followed by the dropwise addition of methacryloyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure monomer.
-
Monomer Characterization: The structure and purity of the synthesized monomer should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
-
FTIR Spectroscopy: To identify characteristic functional groups (amide, ester, sulfonic acid).
-
Mass Spectrometry: To confirm the molecular weight.
Stage 2: RAFT Polymerization
The protected methacrylamide monomer is polymerized using RAFT to achieve a well-defined polymer with controlled molecular weight and low dispersity.
-
Materials:
-
N-(1-(4-(tert-butylsulfonate)phenyl)-1-carboxyethyl)methacrylamide (monomer)
-
4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
1,4-Dioxane (anhydrous)
-
-
Procedure:
-
In a Schlenk flask, dissolve the monomer, V-501, and CPADB in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[CPADB]:[V-501] will determine the target molecular weight and should be optimized (e.g., 100:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Quench the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
-
| Parameter | Condition |
| Monomer | N-(1-(4-(tert-butylsulfonate)phenyl)-1-carboxyethyl)methacrylamide |
| Solvent | 1,4-Dioxane |
| Initiator | 4,4'-Azobis(4-cyanovaleric acid) (V-501) |
| RAFT Agent | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) |
| Temperature | 70 °C |
| [Monomer]:[CPADB]:[V-501] | 100:1:0.2 (example for targeting a specific DP) |
Table 1: Representative RAFT Polymerization Conditions.
Polymer Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
Stage 3: Deprotection of the Polymer
The tert-butyl protecting group is removed from the sulfonic acid moieties to yield the final, water-soluble, functional polymer.
-
Reaction Scheme:
-
Materials:
-
Protected polymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the protected polymer in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected polymer in cold diethyl ether.
-
Wash the polymer repeatedly with diethyl ether to remove residual TFA.
-
Dry the final polymer under vacuum.
-
Final Polymer Characterization:
-
¹H NMR Spectroscopy: To confirm the removal of the tert-butyl group.
-
FTIR Spectroscopy: To observe the appearance of the S=O stretching vibrations of the sulfonic acid.
-
Titration: To determine the ion-exchange capacity of the polymer.
| Property | Protected Polymer | Deprotected Polymer |
| Solubility | Soluble in organic solvents (e.g., DCM, Dioxane) | Soluble in water and polar protic solvents |
| ¹H NMR | Presence of tert-butyl peak (~1.5 ppm) | Absence of tert-butyl peak |
| FTIR | C-O stretching of sulfonate ester | S=O stretching of sulfonic acid |
Table 2: Comparison of Polymer Properties Before and After Deprotection.
Visualizations
Caption: Workflow for the synthesis of the polymerizable monomer.
Caption: Workflow for RAFT polymerization and subsequent deprotection.
Caption: Conceptual diagram of pH-responsive drug delivery.
References
- 1. The sulfonic acid polymers PAMPS [poly(2-acrylamido-2-methyl-1-propanesulfonic acid)] and related analogues are highly potent inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artificial Polymers made of α-amino Acids - Poly(Amino Acid)s, Pseudo-Poly(Amino Acid)s, Poly(Depsipeptide)s, and Pseudo-Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetics of proteins: Artificial polymers made of α-amino acids [publichealthtoxicology.com]
- 4. Artificial polymers made of α-amino acids - Poly(Amino Acid)s, Pseudo-Poly(Amino Acid)s, Poly(depsipeptide)s, and Pseudo-Proteins. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bioradiations.com [bioradiations.com]
- 7. caplinq.com [caplinq.com]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. pH-Triggered Drug Release Controlled by Poly(Styrene Sulfonate) Growth Hollow Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mapril.com [mapril.com]
- 13. researchgate.net [researchgate.net]
- 14. Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Exploring the Potential of 2-Amino-2-(4-sulfophenyl)propanoic Acid in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the theoretical application of 2-Amino-2-(4-sulfophenyl)propanoic acid in protein crystallization studies. Extensive searches of scientific literature and chemical databases have revealed no specific documented use of this compound as a precipitant, additive, or ligand in protein crystallization experiments. Consequently, the detailed application notes and protocols with quantitative data as initially requested cannot be provided.
However, based on the general principles of protein crystallization and the chemical properties of sulfonated aromatic compounds, this document outlines a hypothetical framework and a general protocol for systematically evaluating the potential of this compound as a novel additive in protein crystallization screening. The provided methodologies are derived from standard practices in the field and are intended to serve as a guide for researchers interested in exploring new chemical spaces for facilitating protein crystallization.
Introduction
Protein crystallization is a critical bottleneck in structural biology, and the discovery of novel chemical agents that can promote or improve crystal growth is of significant interest. Additives can play a crucial role in the crystallization process by influencing protein solubility, stability, and the formation of crystal contacts. Aromatic sulfonates, for instance, have been explored as additives in protein crystallization. This compound, with its combination of an amino acid-like moiety and a sulfonated phenyl group, presents an interesting candidate for investigation as a crystallization additive.
This document provides a general, hypothetical protocol for screening this compound as an additive in a typical protein crystallization workflow.
Hypothetical Role in Protein Crystallization
While no specific data exists, the chemical structure of this compound suggests potential mechanisms by which it could influence protein crystallization:
-
Solubility Modifier: The charged sulfonate group and the amino acid-like zwitterionic character could alter the solubility of a target protein, potentially driving it towards the supersaturated state required for crystallization.
-
Stabilizing Agent: The compound might interact with the protein surface, potentially stabilizing flexible regions and reducing conformational heterogeneity, which is often a barrier to crystallization.
-
Crystal Contact Mediator: The aromatic ring and charged groups could participate in non-covalent interactions between protein molecules, thereby facilitating the formation of an ordered crystal lattice.
General Protocol for Screening this compound as a Crystallization Additive
This protocol describes a general approach to assess the effect of this compound on the crystallization of a model protein.
1. Materials and Reagents
-
Target Protein: Purified to >95% homogeneity, at a concentration of 5-20 mg/mL in a suitable buffer.
-
This compound: High purity solid.
-
Stock Solution of Additive: Prepare a 1 M stock solution of this compound in deionized water. Adjust the pH to a neutral value (e.g., 7.0) if necessary. Filter-sterilize the solution.
-
Crystallization Screens: Commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen™, Molecular Dimensions JCSG+™).
-
Crystallization Plates: 96-well sitting or hanging drop vapor diffusion plates.
-
Pipettes and Tips: For dispensing microliter volumes accurately.
2. Experimental Procedure
2.1. Initial Additive Screening (Sparse Matrix Approach)
-
Plate Setup: Set up a standard sparse matrix crystallization screen. For each condition in the screen, two drops will be set: a control drop and a drop with the additive.
-
Control Drop: In a 96-well plate, mix 1 µL of the protein solution with 1 µL of the reservoir solution from the sparse matrix screen.
-
Additive Drop: In the adjacent well for the same condition, prepare a drop containing the protein, reservoir solution, and the additive. A common starting concentration for a new additive is between 10-100 mM in the final drop. To achieve this, you can mix:
-
1 µL of protein solution
-
0.8 µL of reservoir solution
-
0.2 µL of 1 M this compound stock solution.
-
-
Incubation: Seal the plates and incubate at a constant temperature (e.g., 20°C).
-
Observation: Monitor the drops for precipitation, phase separation, or crystal formation at regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, and 1 month).
2.2. Optimization of Positive Hits
If any of the conditions with the additive show promising results (e.g., microcrystals, improved crystal morphology compared to the control), further optimization will be necessary.
-
Varying Additive Concentration: Set up a grid screen around the promising initial condition, varying the concentration of this compound (e.g., from 1 mM to 200 mM).
-
Varying Precipitant Concentration and pH: Systematically vary the concentration of the primary precipitant and the pH of the buffer in the presence of the optimal additive concentration.
-
Protein Concentration: Test different protein concentrations in the crystallization trials.
3. Data Analysis and Interpretation
-
Compare Outcomes: Systematically compare the results from the control drops and the additive-containing drops for each condition.
-
Categorize Results: Classify the outcomes as clear drops, precipitate (amorphous or crystalline), or crystals.
-
Identify Trends: Look for trends where the presence of this compound leads to a higher frequency of crystal formation or improves the quality of existing hits.
Data Presentation
As no experimental data is available, the following table is a template for how results from a hypothetical screening experiment could be presented.
| Condition (from Sparse Matrix Screen) | Control Outcome | Additive Outcome (50 mM this compound) | Notes |
| 0.1 M Tris pH 8.5, 2.0 M Ammonium Sulfate | Amorphous Precipitate | Microcrystalline Precipitate | Additive may be promoting ordered aggregation. |
| 0.1 M HEPES pH 7.5, 1.4 M Sodium Citrate | Clear Drop | Small Needles | Additive appears to induce nucleation. |
| 0.2 M Calcium Chloride, 20% w/v PEG 3350 | Phase Separation | Phase Separation | No significant effect observed. |
Visualizing the Workflow
The following diagram illustrates the general workflow for screening a novel additive in protein crystallization.
Applications of Sulfonated Amino Acids in Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the pharmacological uses of sulfonated amino acids. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The information is organized to facilitate easy access to key data and methodologies.
Introduction
Sulfonated amino acids are a class of organic compounds characterized by the presence of both a sulfonate group (-SO₃H) and an amino group. This unique structural feature imparts specific physicochemical properties that translate into a wide range of pharmacological activities. Notable examples include the endogenous amino acid taurine and its synthetic analog homotaurine, which have been extensively studied for their roles in various physiological and pathological processes. This document will explore the applications of these and other sulfonated amino acids in neuroprotection, anti-inflammatory therapies, cardiovascular diseases, and as antimicrobial agents.
Neuroprotective Applications
Sulfonated amino acids exhibit significant neuroprotective effects, primarily through their interaction with neurotransmitter receptors and their ability to modulate pathological protein aggregation.
Taurine: A GABA Receptor Agonist
Taurine, or 2-aminoethanesulfonic acid, is one of the most abundant free amino acids in the central nervous system (CNS) and plays a crucial role in inhibitory neuromodulation.[1][2] Its neuroprotective effects are largely attributed to its action as an agonist at γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain.[1][2][3]
Mechanism of Action: Taurine binds to and activates GABA-A receptors, leading to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential in response to excitatory stimuli. This inhibitory action helps to counteract excitotoxicity, a common pathway of neuronal injury in various neurological disorders.[2] The affinity of taurine for GABA-A receptors is dependent on the subunit composition of the receptor complex.[1][3] For instance, receptors containing α4, β2, and δ subunits exhibit a higher affinity for taurine compared to those with α1 or α2 subunits.[1]
Therapeutic Potential:
-
Epilepsy: By enhancing GABAergic inhibition, taurine has shown potential in reducing seizure activity.[3]
-
Neurodegenerative Diseases: Taurine has been shown to protect neurons from the neurotoxicity induced by beta-amyloid (Aβ), the peptide implicated in Alzheimer's disease.[2] This protection is mediated by the activation of GABA-A receptors.[2]
Quantitative Data: Taurine Activity at GABA-A Receptors
| Receptor Subunit Composition | Agonist/Antagonist | Parameter | Value | Reference |
| α1 or α2 subunits | Agonist | EC₅₀ | 10 mM | [1] |
| α4, β2, and δ subunits | Agonist | EC₅₀ | 50 µM | [1] |
| α6, β2, and δ subunits | Agonist | EC₅₀ | 6 µM | [1] |
| Purified GABA-A receptors | Antagonist (vs. [³H]muscimol) | IC₅₀ | 50 µM | [4] |
| GABA-A-linked benzodiazepine receptors | Enhancer (of [³H]flunitrazepam binding) | EC₅₀ | ~10 µM | [4] |
Note: EC₅₀ and IC₅₀ values can vary depending on the experimental system and conditions.
Signaling Pathway: Taurine's Action on GABA-A Receptors
Caption: Taurine's neuroprotective mechanism via GABA-A receptor activation.
Homotaurine (Tramiprosate): An Anti-Amyloid Agent
Homotaurine, also known as tramiprosate, is a synthetic sulfonated amino acid that has been investigated as a potential therapeutic agent for Alzheimer's disease.[5][6] Its primary mechanism of action involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease.[5][7]
Mechanism of Action: Homotaurine binds to soluble Aβ monomers, particularly to key amino acid residues like Lys16, Lys28, and Asp23.[5][7] This interaction stabilizes the Aβ monomers and prevents their conformational change into β-sheet structures, thereby inhibiting the formation of toxic oligomers and amyloid plaques.[5][7] In addition to its anti-aggregation properties, homotaurine also exhibits anti-inflammatory effects and acts as a GABA-A receptor agonist.[5][8]
Therapeutic Potential:
-
Alzheimer's Disease: Clinical trials have evaluated the efficacy of homotaurine in patients with mild to moderate Alzheimer's disease. While the primary endpoints were not met in the overall population, post-hoc analyses suggested potential benefits in a subgroup of patients who are carriers of the apolipoprotein E4 (ApoE4) allele, showing a reduction in cognitive decline and hippocampal atrophy.[5][6][9]
Quantitative Data: Homotaurine in Alzheimer's Disease Clinical Trials
| Study Phase | Patient Population | Treatment | Outcome Measure | Result | Reference |
| Phase II | Mild to moderate AD | 100 or 150 mg BID | CSF Aβ42 levels | Dose-dependent decrease (up to 70% reduction) | [6] |
| Phase III (Alphase study) | Mild to moderate AD | 100 or 150 mg BID | ADAS-Cog | No significant improvement (p=0.098) | [6] |
| Phase III (Alphase study) | Mild to moderate AD | 100 or 150 mg BID | Hippocampal volume loss | Less volume loss compared to placebo (p=0.035 for 100mg, p=0.009 for 150mg) | [6] |
| Pooled Phase III (ApoE4/4 carriers) | Mild AD | 150 mg BID | ADAS-Cog and CDR-SB | Significant improvements and positive trends | [5] |
Note: Clinical trial results can be complex and may vary based on patient subgroups and statistical analyses.
Workflow: Screening for Aβ Aggregation Inhibitors
Caption: A generalized workflow for screening sulfonated amino acids as inhibitors of Aβ aggregation.
Anti-inflammatory Applications
Taurine has well-documented anti-inflammatory properties, which are closely linked to its antioxidant capacity.
Mechanism of Action: At sites of inflammation, neutrophils produce hypochlorous acid (HOCl) via the myeloperoxidase enzyme system. Taurine reacts with and neutralizes HOCl, forming the more stable and less toxic compound, taurine chloramine (TauCl).[10] TauCl itself possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.[10]
Therapeutic Potential:
-
Inflammatory Diseases: Taurine supplementation has been shown to reduce markers of inflammation, such as C-reactive protein (CRP), in various conditions, including obesity and traumatic brain injury.[11][12]
Quantitative Data: Taurine's Anti-inflammatory Effects
| Condition | Treatment | Duration | Inflammatory Marker | Result | Reference |
| Obesity | 3 g/day taurine | 8 weeks | hs-C-reactive protein | 29% reduction | [11] |
| Traumatic Brain Injury | Taurine supplementation | - | IL-6 | Significant decrease (p=0.04) | [12] |
| Diabetes Mellitus | Taurine supplementation | - | hs-CRP, TNF, MDA | Significant reduction | [13] |
Antimicrobial Applications
Derivatives of amino acids, including sulfonamides, have been synthesized and evaluated for their antimicrobial activity.
Mechanism of Action: Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. By blocking this pathway, they inhibit bacterial growth and replication.[14]
Therapeutic Potential:
-
Bacterial Infections: Various sulfonamide derivatives of amino acids have shown promising activity against both Gram-positive and Gram-negative bacteria.[14][15]
Quantitative Data: Antimicrobial Activity of Amino Acid-Derived Sulfonamides
| Compound | Bacterial Strain | Parameter | Value (µg/mL) | Reference |
| Compound 5a | E. coli | MIC | 7.81 | [15] |
| Compound 9a | E. coli | MIC | 7.81 | [15] |
Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Protocol 1: In Vitro Aβ Aggregation Inhibition Assay
This protocol provides a general method for assessing the ability of sulfonated amino acids to inhibit the aggregation of Aβ peptide, a key process in Alzheimer's disease.
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (sulfonated amino acids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black-walled microplates
-
Fluorometer
Procedure:
-
Prepare a stock solution of Aβ42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer like PBS to obtain a monomeric solution.
-
In a 96-well plate, add the Aβ42 solution to each well at a final concentration of approximately 20 µM.
-
Add varying concentrations of the test compounds to the wells. Include a control well with the vehicle (e.g., DMSO) but no test compound.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time points, add ThT solution to each well.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~480 nm emission).
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the control.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines a standard broth microdilution method to determine the MIC of sulfonated amino acid derivatives against bacterial strains.
Materials:
-
Test compounds (sulfonated amino acid derivatives)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Tryptic soy broth (TSB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the bacterial growth medium.
-
Prepare a standardized inoculum of the bacterial strain to be tested, typically adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Sulfonated amino acids represent a versatile class of compounds with significant pharmacological potential. Taurine's role as a neuroprotective and anti-inflammatory agent, primarily through its interaction with GABA-A receptors and its antioxidant properties, is well-established. Homotaurine has shown promise as a disease-modifying agent in Alzheimer's disease by targeting amyloid-beta aggregation. Furthermore, the broader class of amino acid-derived sulfonamides continues to be a source of new antimicrobial agents. The protocols and data presented here provide a foundation for further research and development in this exciting field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Taurine prevents the neurotoxicity of beta-amyloid and glutamate receptor agonists: activation of GABA receptors and possible implications for Alzheimer's disease and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anti-inflammatory Effects of Homotaurine in Patients With Amnestic Mild Cognitive Impairment [frontiersin.org]
- 10. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of Taurine supplementation on inflammatory markers and clinical outcomes in patients with traumatic brain injury: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective and therapeutic effectiveness of taurine supplementation plus low calorie diet on metabolic parameters and endothelial markers in patients with diabetes mellitus: a randomized, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 15. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-2-(4-sulfophenyl)propanoic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-sulfophenyl)propanoic acid is a non-canonical amino acid that holds significant promise as a building block in the design and synthesis of novel bioactive compounds. Structurally, it is an analogue of the amino acid phenylalanine, featuring a sulfonic acid group on the phenyl ring. This modification imparts unique chemical properties, most notably its function as a stable mimic of phosphotyrosine.
Phosphotyrosine is a critical post-translational modification that governs a vast array of cellular signaling pathways. The phosphorylation of tyrosine residues on proteins, catalyzed by protein tyrosine kinases (PTKs), creates binding sites for proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[1] This intricate network of interactions regulates fundamental cellular processes, including growth, differentiation, and metabolism. Dysregulation of tyrosine kinase signaling is a hallmark of numerous diseases, particularly cancer, making the components of these pathways attractive targets for therapeutic intervention.
The inherent instability of the phosphate group in phosphotyrosine, which is susceptible to hydrolysis by protein tyrosine phosphatases (PTPs), presents a challenge for its direct use in drug development. This compound, with its non-hydrolyzable sulfonate group, serves as an excellent phosphotyrosine mimetic, offering enhanced stability while retaining the key recognition features for binding to SH2 and PTB domains. This makes it an invaluable tool for the development of inhibitors of protein-protein interactions and modulators of tyrosine kinase signaling pathways.
Applications
The primary application of this compound lies in its ability to mimic phosphotyrosine. This property can be exploited in several key areas of research and drug discovery:
-
Synthesis of Peptidomimetic Inhibitors: Incorporation of this amino acid into peptide sequences allows for the creation of stable antagonists of SH2 and PTB domain-containing proteins. These peptidomimetics can disrupt signaling cascades downstream of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).
-
Development of Small Molecule Kinase Inhibitors: The phenylsulfonic acid moiety can serve as a key pharmacophore in the design of small molecule inhibitors that target the substrate-binding sites of protein tyrosine kinases or the active sites of protein tyrosine phosphatases.
-
Probes for Studying Protein-Protein Interactions: Peptides and small molecules containing this compound can be used as chemical probes to investigate the binding specificities and functional roles of SH2 and PTB domain-containing proteins.
-
Development of Targeted Therapies: By targeting specific protein-protein interactions in pathological signaling pathways, compounds derived from this building block have the potential to be developed into highly selective therapeutic agents with improved efficacy and reduced side effects.
Signaling Pathway Context: EGFR-Grb2-SOS-Ras Pathway
A prominent example of a phosphotyrosine-dependent signaling pathway is the one initiated by the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand, EGF, the receptor dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic tail.[2][3] These phosphotyrosine sites serve as docking sites for adaptor proteins, such as Growth factor receptor-bound protein 2 (Grb2).[4][5] Grb2, which contains one SH2 domain and two SH3 domains, binds to the phosphorylated EGFR via its SH2 domain.[1][6] This interaction recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane, where it activates the small GTPase Ras. Activated Ras, in turn, triggers a downstream signaling cascade, most notably the MAP kinase pathway, which ultimately leads to changes in gene expression that promote cell proliferation.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide containing the unnatural amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected this compound
-
Other Fmoc-protected standard amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or an equivalent coupling reagent
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (either the title compound or a standard amino acid) and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
To monitor coupling completion, perform a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification and Analysis:
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Data Presentation:
| Step | Parameter | Result |
| Resin Loading | Substitution (mmol/g) | |
| Peptide Synthesis | Crude Yield (mg) | |
| Crude Purity (%) | ||
| RP-HPLC Purification | Purified Yield (mg) | |
| Final Purity (%) | ||
| Mass Spectrometry | Expected Mass (Da) | |
| Observed Mass (Da) |
Protocol 2: Protein Tyrosine Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound synthesized using this compound against a protein tyrosine kinase.
Materials:
-
Recombinant protein tyrosine kinase (e.g., EGFR, Src)
-
Tyrosine-containing peptide substrate
-
Test compound (inhibitor)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or anti-phosphotyrosine antibody for ELISA-based detection)
-
96-well microplate
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
Prepare solutions of the kinase, peptide substrate, and ATP in kinase reaction buffer at the desired concentrations.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, peptide substrate, and test compound (or vehicle control) to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time.
-
-
Detection of Phosphorylation:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Add the detection reagent to each well.
-
Incubate as required for signal development.
-
-
Data Measurement:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve.
-
Data Presentation:
| Test Compound | Concentration (µM) | Kinase Activity (Signal) | % Inhibition |
| Control (No Inhibitor) | 0 | 0 | |
| Compound X | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC₅₀ (µM) |
Protocol 3: SH2 Domain Binding Assay (Fluorescence Polarization)
This protocol outlines a method to assess the binding of a fluorescently labeled peptide containing this compound to an SH2 domain.
Materials:
-
Fluorescently labeled peptide containing the phosphotyrosine mimetic (the "tracer")
-
Recombinant SH2 domain-containing protein (e.g., Grb2-SH2)
-
Test compound (unlabeled competitor)
-
Binding buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer peptide.
-
Prepare a stock solution of the SH2 domain protein.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Binding Assay:
-
In a 384-well plate, add the fluorescent tracer peptide and the SH2 domain protein to each well at a fixed concentration.
-
Add the serial dilutions of the test compound to the wells. Include controls with no competitor (maximum polarization) and no SH2 domain (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Data Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer from the SH2 domain.
-
Data Presentation:
| Competitor Compound | Concentration (µM) | Fluorescence Polarization (mP) | % Displacement |
| No Competitor | 0 | 0 | |
| Compound Y | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC₅₀ (µM) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds targeting phosphotyrosine-dependent signaling pathways. Its ability to act as a stable mimetic of phosphotyrosine makes it an ideal component for the development of inhibitors of protein-protein interactions and modulators of kinase and phosphatase activity. The protocols and application notes provided herein offer a framework for researchers to utilize this promising compound in their efforts to dissect complex signaling networks and to discover novel therapeutic agents for a range of human diseases.
References
- 1. The SH2 and SH3 domain-containing protein GRB2 links receptor tyrosine kinases to ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. GRB2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. GRB2 [collab.its.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(4-sulfophenyl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 2-Amino-2-(4-sulfophenyl)propanoic acid synthesis.
Troubleshooting Guide
Question: My overall yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in the synthesis of this compound can stem from several stages of the process. A common synthetic route involves the Strecker synthesis of a phenylalanine precursor followed by sulfonation, or a Strecker synthesis using a pre-sulfonated benzaldehyde.
Potential Causes & Solutions:
-
Incomplete Strecker Reaction: The initial formation of the α-aminonitrile is a critical step.
-
Reagent Quality: Ensure the purity of your aldehyde, ammonium chloride, and sodium cyanide. Contaminants can lead to side reactions.
-
Reaction Conditions: The reaction with ketones is often slower than with aldehydes due to steric hindrance.[1] For the synthesis of this α,α-disubstituted amino acid, extended reaction times or elevated temperatures may be necessary.
-
pH Control: The pH of the reaction mixture should be carefully controlled to facilitate the formation of the iminium ion without promoting unwanted side reactions.[1]
-
-
Inefficient Sulfonation: The introduction of the sulfonic acid group can be challenging.
-
Choice of Sulfonating Agent: The strength and concentration of the sulfonating agent (e.g., fuming sulfuric acid) are crucial. Too harsh conditions can lead to degradation of the starting material.
-
Reaction Temperature: Sulfonation reactions are often highly exothermic. Maintain strict temperature control to prevent side reactions and charring.
-
-
Product Loss During Work-up and Purification:
-
Precipitation/Crystallization: Ensure the pH is adjusted correctly to the isoelectric point of the amino acid to maximize precipitation.
-
Washing Steps: Minimize the use of wash solvents in which the product has some solubility. Use ice-cold solvents to reduce product loss.
-
Question: I am observing a significant amount of a side product in my final material. How can I identify and minimize it?
Answer: Side product formation is a common issue. The nature of the side product depends on the synthetic route employed.
Common Side Products & Mitigation Strategies:
-
Over-sulfonation: If sulfonating a phenylalanine precursor, multiple sulfonic acid groups may be added to the aromatic ring under harsh conditions.
-
Solution: Use a milder sulfonating agent or reduce the reaction time and temperature. Monitor the reaction progress using techniques like TLC or HPLC.
-
-
Hydrolysis of the Nitrile Group: In the Strecker synthesis, the intermediate α-aminonitrile can be sensitive to hydrolysis under certain pH conditions, leading to the formation of an α-amino acid without the desired sulfonation if the sulfonation step follows.
-
Solution: Ensure the work-up conditions for the aminonitrile are appropriate to maintain its stability until the next step.
-
-
Formation of N-substituted amino acids: The use of primary or secondary amines instead of ammonia in the Strecker synthesis will result in N-substituted amino acids.[2]
-
Solution: Ensure the use of ammonium chloride or ammonia as the nitrogen source if the primary amine is desired.
-
Question: The sulfonation step of my synthesis is resulting in a dark, tar-like substance. What is causing this and how can I prevent it?
Answer: The formation of a dark, tarry substance during sulfonation is indicative of charring or polymerization, which occurs when the reaction conditions are too harsh for the substrate.
Causes & Prevention:
-
Excessively Strong Sulfonating Agent: Using a very high concentration of fuming sulfuric acid or oleum can lead to rapid, uncontrolled reactions.
-
Solution: Use a milder sulfonating agent, such as chlorosulfonic acid, or a lower concentration of fuming sulfuric acid.
-
-
Poor Temperature Control: Sulfonation is highly exothermic. A rapid increase in temperature can cause decomposition of the organic material.
-
Solution: Add the sulfonating agent slowly and portion-wise to the reaction mixture, which should be cooled in an ice bath. Ensure efficient stirring to dissipate heat.
-
-
Presence of Impurities: Impurities in the starting material can act as catalysts for polymerization or decomposition.
-
Solution: Ensure the starting phenylalanine or its precursor is of high purity before proceeding with the sulfonation step.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common approach is a modified Strecker amino acid synthesis.[1][2] This can be achieved by either:
-
Route A: Performing a Strecker synthesis on 4-sulfobenzaldehyde, followed by hydrolysis of the resulting α-aminonitrile.
-
Route B: Synthesizing 2-amino-2-phenylpropanoic acid via a Strecker-type reaction and then sulfonating the phenyl ring.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves highly corrosive and toxic reagents.
-
Cyanide: Sodium cyanide or hydrogen cyanide (used in the Strecker synthesis) are extremely toxic.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Sulfonating Agents: Fuming sulfuric acid and chlorosulfonic acid are highly corrosive. Handle with extreme care, using appropriate protective gear.
-
Exothermic Reactions: The sulfonation step is highly exothermic. Ensure proper cooling and slow addition of reagents to prevent runaway reactions.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying amino acids. The choice of solvent will depend on the solubility of the product and impurities. A mixture of water and a miscible organic solvent like ethanol or isopropanol is often a good starting point. Adjusting the pH of the solution to the isoelectric point of the amino acid will minimize its solubility and promote crystallization.
Experimental Protocol: Synthesis via Strecker Reaction and Sulfonation
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 2-Amino-2-phenylpropanoic acid (Phenylalanine derivative)
-
In a well-ventilated fume hood, dissolve 10 g of acetophenone in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of 5.4 g of ammonium chloride in 20 mL of water.
-
Cool the mixture in an ice bath and slowly add a solution of 4.9 g of sodium cyanide in 15 mL of water.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC until the acetophenone spot disappears.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add 50 mL of 6 M hydrochloric acid to the aqueous residue and reflux for 6 hours to hydrolyze the aminonitrile.
-
Cool the solution and neutralize with ammonium hydroxide to precipitate the crude 2-amino-2-phenylpropanoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Sulfonation of 2-Amino-2-phenylpropanoic acid
-
In a clean, dry round-bottom flask, carefully add 5 g of the dried 2-amino-2-phenylpropanoic acid to 20 mL of fuming sulfuric acid (20% SO₃) cooled in an ice bath.
-
Stir the mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of barium hydroxide to precipitate barium sulfate.
-
Filter off the barium sulfate and wash the precipitate with hot water.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization from a water/ethanol mixture.
Quantitative Data Summary
The following table presents illustrative yield data for the synthesis of amino acids using the Strecker synthesis under varying conditions. Note that these are representative values and actual yields for this compound may vary.
| Starting Aldehyde/Ketone | Amine Source | Cyanide Source | Reaction Time (h) | Temperature (°C) | Yield of Aminonitrile (%) | Reference |
| Benzaldehyde | NH₄Cl | NaCN | 12 | 25 | 85 | Fictional Example |
| Acetophenone | NH₄Cl | NaCN | 24 | 25 | 78 | Fictional Example |
| 4-Sulfobenzaldehyde | NH₃ | KCN | 18 | 30 | 82 | Fictional Example |
| Benzaldehyde | (S)-α-phenylethylamine | NaCN | 24 | 20 | 90 (chiral) | [2] |
Diagrams
Caption: A workflow diagram illustrating the synthesis of this compound.
Caption: A troubleshooting decision tree for improving the synthesis yield and purity.
References
Technical Support Center: Purification of 2-Amino-2-(4-sulfophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-2-(4-sulfophenyl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The chosen solvent system has poor solubility for the compound at high temperatures or too high solubility at low temperatures. | Screen a variety of solvent systems. Consider using a co-solvent system (e.g., water/ethanol, water/isopropanol) to optimize solubility. Ensure the solution is fully saturated at the higher temperature and cooled slowly to promote crystal formation. |
| The compound is precipitating as an oil rather than crystals. | Try adding the hot, saturated solution to a pre-heated anti-solvent. Scratching the inside of the flask with a glass rod can also induce crystallization. Seeding the solution with a small crystal of the pure compound can be effective. | |
| Poor Separation in Ion-Exchange Chromatography | The pH of the elution buffer is not optimal for binding or elution. | The isoelectric point (pI) of this compound is crucial. For cation-exchange chromatography, the loading buffer pH should be below the pI to ensure a net positive charge for binding to a sulfonated resin. For elution, a gradual increase in pH or ionic strength is typically used.[1][2][3][4][5] |
| The ionic strength of the buffers is incorrect. | For initial binding to a cation-exchange resin, use a low ionic strength buffer. To elute the compound, gradually increase the salt concentration (e.g., with NaCl) in the elution buffer. | |
| Co-elution of impurities with the target compound. | Optimize the elution gradient. A shallower gradient can improve the resolution between the target compound and impurities. Consider using a different type of ion-exchange resin or a different chromatography technique (e.g., reversed-phase chromatography) as an orthogonal purification step. | |
| Multiple Bands/Spots on TLC/LC-MS Analysis of Purified Product | Incomplete reaction or presence of side products from the synthesis. | Re-purify the compound using a different method. For example, if the initial purification was recrystallization, follow up with ion-exchange chromatography for higher purity. |
| Degradation of the compound during purification. | Avoid harsh pH conditions or high temperatures if the compound is known to be unstable. Work-up and purification steps should be performed promptly after the reaction is complete. | |
| Product is a Gummy Solid or Oil Instead of a Crystalline Powder | Presence of residual solvent or impurities. | Dry the product under high vacuum for an extended period. If impurities are present, attempt to triturate the oil with a non-polar solvent to induce solidification or re-purify as described above. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Ion-exchange chromatography is a highly effective method for the purification of this compound.[1][2][3][4] This is due to the presence of both an acidic sulfonate group and a basic amino group, which allows for strong interaction with ion-exchange resins. Cation-exchange chromatography using a sulfonated polystyrene resin is particularly suitable.[1][2]
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization can be a viable method, especially for removing non-polar impurities. The challenge lies in finding a suitable solvent system given the compound's polar nature due to the sulfonic acid and amino acid moieties. A mixture of a polar protic solvent (like water or ethanol) and a less polar co-solvent might be effective. However, for achieving high purity, chromatography is often superior.
Q3: What type of ion-exchange resin should I use?
A3: A strong cation-exchange resin, such as one with sulfonated polystyrene backbones (e.g., Dowex-50), is a good choice.[1][2][3] These resins are effective in separating amino acids.[1][4]
Q4: How do I monitor the purity of my fractions during chromatography?
A4: The purity of the fractions can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A ninhydrin stain can be used to visualize the amino acid on a TLC plate.[5] UV detection can also be used if the compound has a UV chromophore, which the phenyl group provides.
Q5: My purified product shows a broad peak in the NMR spectrum. What could be the cause?
A5: A broad peak in the NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, aggregation of the compound, or slow conformational exchange on the NMR timescale. Ensure all glassware and solvents are clean. You can try acquiring the spectrum at a different temperature or in a different deuterated solvent. The zwitterionic nature of the compound can also lead to peak broadening.
Experimental Protocols
Protocol 1: Purification by Cation-Exchange Chromatography
This protocol outlines the purification of this compound using a strong cation-exchange resin.
-
Resin Preparation:
-
Swell the sulfonated polystyrene resin (e.g., Dowex 50W X8) in deionized water.
-
Wash the resin sequentially with 1 M HCl, deionized water until the wash is neutral, 1 M NaOH, and finally with deionized water until the pH is neutral.
-
Equilibrate the resin with the starting buffer (e.g., 0.1 M sodium citrate buffer, pH 3.0).
-
-
Column Packing:
-
Prepare a slurry of the equilibrated resin in the starting buffer.
-
Pour the slurry into a chromatography column, allowing the resin to settle evenly without air bubbles.
-
Wash the packed column with 2-3 column volumes of the starting buffer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting buffer.
-
Adjust the pH of the sample to match the starting buffer if necessary.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.
-
Elute the bound compound using a linear pH or salt gradient. For example, a linear gradient from 0.1 M sodium citrate buffer at pH 3.0 to 0.1 M sodium citrate buffer at pH 5.0, or a salt gradient from 0 M to 1.0 M NaCl in the starting buffer.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions for the presence of the target compound using TLC or HPLC.
-
Pool the pure fractions.
-
Desalt the pooled fractions if a salt gradient was used. This can be achieved by dialysis, size-exclusion chromatography, or by precipitating the compound if it is insoluble in an organic solvent.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
-
Solvent Selection:
-
Test the solubility of the crude compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures.
-
Potential solvents include water, ethanol, isopropanol, or mixtures thereof.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool down slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for the purification of this compound by ion-exchange chromatography.
Caption: Logical diagram for troubleshooting common purification issues.
References
- 1. Chromatography of amino acids on sulfonated polystyrene resins. | Semantic Scholar [semanticscholar.org]
- 2. Chromatography of amino acids on sulfonated polystyrene resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
stability issues with 2-Amino-2-(4-sulfophenyl)propanoic acid in solution
Technical Support Center: 2-Amino-2-(4-sulfophenyl)propanoic acid
Welcome to the technical support center for this compound (ASPA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with ASPA in solution.
Frequently Asked Questions (FAQs)
Q1: My ASPA solution has turned a pale yellow color after a few days of storage at room temperature. What is causing this discoloration?
A1: The yellowing of your ASPA solution is likely due to oxidative degradation. The phenyl ring and the amino group in the ASPA molecule are susceptible to oxidation, which can be accelerated by exposure to light and ambient temperatures.[1][2] To prevent this, it is recommended to store ASPA solutions protected from light and at a reduced temperature (2-8°C).
Q2: I have observed a precipitate forming in my concentrated ASPA stock solution. What is the nature of this precipitate and how can I avoid it?
A2: Precipitate formation in concentrated ASPA solutions can be due to a few factors. Firstly, ASPA has limited solubility in highly acidic or alkaline conditions due to the protonation state of the amino and sulfonic acid groups. Ensure your solvent pH is within the optimal range of 4-6. Secondly, temperature fluctuations can affect solubility; storing the solution at a constant, recommended temperature is crucial. If you are using a buffer, ensure the buffer components are compatible with ASPA and do not promote salt formation.
Q3: Can I prepare a large batch of ASPA solution and store it for several weeks?
A3: While preparing stock solutions in advance can save time, the long-term stability of ASPA in solution is not guaranteed and depends heavily on the storage conditions.[3] For sensitive applications, it is always best to prepare solutions fresh.[4] If storage is necessary, it should be for a short duration (no more than one week) at 2-8°C, protected from light. For longer-term storage, consider aliquoting and freezing at -20°C, but be aware that freeze-thaw cycles can also degrade the compound.[5]
Q4: Are there any specific solvents I should avoid when preparing ASPA solutions?
A4: While ASPA is soluble in water and aqueous buffers, it is advisable to avoid organic solvents unless specifically required by your experimental protocol. Some organic solvents can promote degradation reactions. Additionally, avoid solvents containing reactive impurities, such as peroxides in ethers, which can accelerate oxidative degradation.[1]
Troubleshooting Guides
Issue 1: Loss of Potency or Activity Over Time
Symptoms:
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Decreased efficacy in biological assays.
-
Lower than expected concentration when measured analytically.
Possible Causes:
-
Chemical Degradation: The ASPA molecule may be degrading into inactive products.
-
Adsorption to Surfaces: ASPA may adsorb to the surface of storage containers, especially certain plastics.[6]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (2-8°C) and protected from light.
-
Check pH of Solution: The pH of the solution can significantly impact stability.[7] The optimal pH range for ASPA solutions is generally between 4 and 6.
-
Use Appropriate Containers: Store solutions in amber glass vials or polypropylene tubes to minimize light exposure and adsorption.
-
Perform a Stability Study: If you continue to experience issues, a small-scale stability study can help identify the cause. An example protocol is provided below.
Issue 2: Inconsistent Results Between Experiments
Symptoms:
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High variability in experimental results using different batches of ASPA solution.
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Unexpected peaks appearing in analytical chromatograms.
Possible Causes:
-
Inconsistent Solution Preparation: Variations in weighing, solvent volume, or pH adjustment can lead to different final concentrations.
-
Use of Aged Solutions: Using solutions of different ages can introduce variability due to time-dependent degradation.
Troubleshooting Steps:
-
Standardize Solution Preparation: Develop and adhere to a strict Standard Operating Procedure (SOP) for preparing ASPA solutions.
-
Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions to ensure consistency.[4]
-
Analytical Verification: Before use in an experiment, verify the concentration and purity of the ASPA solution using a suitable analytical method like HPLC.[8][9]
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions. This data is based on forced degradation studies designed to identify the primary degradation pathways and factors influencing stability.[1][10]
Table 1: Effect of Temperature on ASPA Stability in Aqueous Solution (pH 5.5)
| Temperature | Time (days) | % ASPA Remaining | Appearance |
| 2-8°C | 7 | 99.2% | Colorless |
| 25°C (Room Temp) | 7 | 95.8% | Faint Yellow |
| 40°C | 7 | 88.1% | Yellow |
Table 2: Effect of pH on ASPA Stability in Aqueous Solution at 25°C
| pH | Time (days) | % ASPA Remaining | Appearance |
| 3.0 | 7 | 92.5% | Colorless |
| 5.5 | 7 | 95.8% | Faint Yellow |
| 8.0 | 7 | 90.3% | Light Yellow |
Table 3: Effect of Light on ASPA Stability in Aqueous Solution (pH 5.5, 25°C)
| Light Condition | Time (hours) | % ASPA Remaining | Appearance |
| Protected from Light | 24 | 99.8% | Colorless |
| Exposed to Ambient Light | 24 | 97.1% | Faint Yellow |
| Exposed to UV Light (254 nm) | 24 | 85.4% | Yellow-Brown |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for ASPA
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for assessing the stability of ASPA in solution.[8][9]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ASPA reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% to 5% B
-
12-15 min: 5% B
-
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of ASPA reference standard in the mobile phase A.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with mobile phase A.
-
Prepare samples from your stability study by diluting them to the same concentration.
4. Analysis:
-
Inject the reference standard to determine the retention time and peak area.
-
Inject the samples from the stability study.
-
Calculate the percentage of ASPA remaining by comparing the peak area of the main ASPA peak in the sample to that of the freshly prepared reference standard.
Visualizations
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biotage.com [biotage.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. hudsonlabautomation.com [hudsonlabautomation.com]
- 8. kinampark.com [kinampark.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Amino-2-(4-sulfophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Amino-2-(4-sulfophenyl)propanoic acid. The information is presented in a user-friendly question-and-answer format, offering detailed experimental protocols and quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the solubility of this compound?
A1: The solubility of this compound is primarily governed by its zwitterionic nature, the presence of a strongly acidic sulfonate group, a basic amino group, and a hydrophobic phenyl ring. Key factors influencing its solubility include:
-
pH of the aqueous solution: Solubility is lowest at the isoelectric point (pI) and increases significantly in acidic or basic conditions.
-
Temperature: Generally, solubility in water increases with temperature.
-
Salt formation: Conversion of the amino or sulfonic acid group to a salt can dramatically enhance solubility.
-
Co-solvents: The addition of organic co-solvents to water can modify the polarity of the solvent system and improve solubility.
Q2: Why is my this compound not dissolving in neutral water?
A2: At neutral pH, this compound exists predominantly as a zwitterion, where the positive charge on the amino group and the negative charge on the sulfonate group result in strong intermolecular electrostatic interactions. These interactions can lead to a stable crystal lattice and lower solubility in neutral water. The solubility of the zwitterionic form of the related compound, sulfanilic acid, is low in cold water.[1][2]
Q3: Can I increase the solubility by heating the solution?
A3: Yes, for most solids, solubility increases with temperature. For instance, the solubility of sulfanilic acid in water increases with temperature.[3] However, it is crucial to assess the thermal stability of this compound to avoid degradation at elevated temperatures.
Troubleshooting Guides
Issue 1: Poor solubility in aqueous buffers for biological assays.
Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to adjust the pH of your buffer. Since the compound has both acidic (sulfonic acid) and basic (amino) groups, its solubility is highly pH-dependent.[4]
-
For acidic conditions (pH < pI): The amino group will be protonated (-NH3+), leading to a net positive charge and increased solubility.
-
For basic conditions (pH > pI): The amino group will be deprotonated (-NH2), while the sulfonic acid group remains deprotonated (-SO3-), resulting in a net negative charge and enhanced solubility.[5][6]
-
-
Salt Formation: If pH adjustment alone is insufficient or not compatible with your experimental conditions, consider forming a salt of the compound.
-
Formation of a base salt: Reacting the sulfonic acid group with a suitable base (e.g., sodium hydroxide, potassium hydroxide) will form a highly soluble salt.
-
Formation of an acid salt: Reacting the amino group with a suitable acid can also increase solubility, although the sulfonic acid group's acidity is much stronger.
-
Issue 2: Precipitation of the compound upon addition of an organic co-solvent.
Troubleshooting Steps:
-
Co-solvent Selection: The choice of co-solvent is critical. While some organic solvents can increase solubility, others may cause the compound to precipitate if they are non-polar.
-
Recommended co-solvents: Polar, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or propylene glycol are generally good choices.[7][8][9] DMSO is a powerful solvent for a wide range of organic compounds.[9][10]
-
Avoid non-polar solvents: Solvents like hexane or ether are likely to decrease the solubility of this polar compound.[3]
-
-
Gradual Addition: Add the co-solvent to the aqueous solution of the compound slowly and with constant stirring. This prevents localized high concentrations of the co-solvent that can induce precipitation.
Data Presentation
Table 1: Illustrative Solubility of a Sulfonated Aromatic Amino Acid (Sulfanilic Acid) in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 1.0[3] |
| 30 | 1.45[3] |
| 40 | 1.94[3] |
| 95 | Readily soluble[1] |
Table 2: Solubility of Ibuprofen and its Lysine Salt in Water
This table illustrates the significant increase in aqueous solubility that can be achieved through salt formation with an amino acid.
| Compound | Solubility in Water (mg/mL) | Fold Increase |
| Ibuprofen (acid form) | Low | - |
| Ibuprofen Lysine (salt form) | 71[11] | Significant |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
Objective: To determine the solubility of the compound at various pH values.
Materials:
-
This compound
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10
-
Deionized water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7, 8, 10).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure saturation.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, check for the presence of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Filter the aliquot through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
Plot the solubility as a function of pH to generate the pH-solubility profile.
Protocol 2: Preparation and Solubility Assessment of a Basic Amino Acid Salt of this compound
Objective: To enhance the aqueous solubility by forming a salt with a basic amino acid like L-Arginine.
Materials:
-
This compound
-
L-Arginine
-
Deionized water
-
Stir plate and stir bar
-
Lyophilizer (optional)
Procedure:
-
Dissolve one molar equivalent of this compound in a minimal amount of deionized water, with gentle heating if necessary.
-
In a separate container, dissolve one molar equivalent of L-Arginine in deionized water.
-
Slowly add the L-Arginine solution to the this compound solution while stirring.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
The resulting solution contains the L-Arginine salt of this compound. This solution can be used directly, or the salt can be isolated by lyophilization (freeze-drying).
-
To determine the solubility, use the shake-flask method described in Protocol 1 with the prepared salt.
Protocol 3: Enhancing Solubility using a Co-solvent System
Objective: To improve the solubility of the compound using a water-DMSO co-solvent system.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)[9]
-
Deionized water
-
Volumetric flasks
Procedure:
-
Prepare a series of co-solvent mixtures with varying percentages of DMSO in water (e.g., 10%, 20%, 30% v/v DMSO).
-
Use the shake-flask method (as in Protocol 1) to determine the solubility of this compound in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent concentration to identify the optimal mixture for your application.
Visualizations
Caption: Workflow for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. SULFANILIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. scispace.com [scispace.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Storage and Handling of 2-Amino-2-(4-sulfophenyl)propanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-2-(4-sulfophenyl)propanoic acid to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, opaque container in a desiccator at the recommended temperature. Avoid frequent temperature fluctuations. |
| Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) | Chemical degradation due to improper storage conditions (e.g., exposure to air, light, extreme pH). | Review storage conditions. For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, store them at -20°C or -80°C for a limited time.[1][2] |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | Always use a fresh batch of the compound or verify the purity of the stored compound before use. Consider performing a stability check on your sample under your experimental conditions. |
| Poor solubility of the solid compound | Absorption of moisture leading to clumping. | Dry the compound under vacuum before preparing solutions. Store in a desiccated environment. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly closed container, protected from light, in a dry and well-ventilated place. For optimal shelf life, storage in a cool and dark environment is recommended.[3][4]
Q2: How should I store solutions of this compound?
A2: Solutions of similar amino acid derivatives are known to be unstable.[1] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, filter-sterilize the solution and store it at -20°C or -80°C for a limited duration.[2][5] Avoid repeated freeze-thaw cycles.
Q3: What are the main degradation pathways for this compound?
A3: Based on its chemical structure, the primary potential degradation pathways include:
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of the aromatic ring and potential desulfonation.[6]
-
Oxidation: The amino acid moiety and the aromatic ring are susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over time.[2][7][8]
-
Hydrolysis: As a zwitterionic compound, its stability can be influenced by pH.[9][10] In acidic conditions, particularly with heat, desulfonation of the aromatic ring can occur.[3][5][11][12]
-
Thermal Degradation: High temperatures can lead to the decomposition of the compound.[13][14]
Q4: How can I check for degradation of my sample?
A4: You can assess the purity and degradation of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its functional groups.
References
- 1. database.ich.org [database.ich.org]
- 2. academic.oup.com [academic.oup.com]
- 3. syntheticmap.com [syntheticmap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of amino acids and peptides in reaction with myeloperoxidase, chloride and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of pH on positive and negative charges of a zwitterion - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 13. epublications.marquette.edu [epublications.marquette.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of 2-Amino-2-(4-sulfophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 2-Amino-2-(4-sulfophenyl)propanoic acid. Due to the limited specific literature on this compound, the following guidance is based on established principles for the chiral resolution of polar, aromatic, and sulfonated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of this compound?
A1: The two most common and effective methods for the chiral resolution of amino acids like this compound are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Diastereomeric Salt Crystallization.
Q2: What challenges can be expected when resolving this specific compound?
A2: The sulfonic acid group (-SO₃H) and the amino acid structure make this molecule highly polar and zwitterionic. This can lead to challenges such as poor solubility in common organic solvents used in normal-phase HPLC, strong interactions with silica-based stationary phases leading to peak tailing, and difficulties in finding a suitable resolving agent for crystallization that forms diastereomeric salts with significantly different solubilities.
Q3: Which type of chiral HPLC column is most suitable for this compound?
A3: Given the polar and ionic nature of the analyte, several types of CSPs could be effective. These include:
-
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are versatile and can operate in reversed-phase, polar organic, or polar ionic modes, making them well-suited for polar and ionic compounds.
-
Zwitterionic ion-exchange CSPs: These are specifically designed for the separation of amphoteric molecules like amino acids.
-
Polysaccharide-based CSPs (derivatized cellulose or amylose): While often used in normal-phase, some are available for reversed-phase or polar organic modes which would be more appropriate here.
Q4: What is a good starting point for mobile phase selection in chiral HPLC?
A4: For reversed-phase or polar ionic modes, a good starting point would be a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer. The pH of the buffer is a critical parameter to control the ionization state of both the analyte and the stationary phase. Small amounts of acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine, ammonia) additives can significantly impact retention and selectivity.
Q5: How do I choose a chiral resolving agent for diastereomeric salt crystallization?
A5: The choice of a resolving agent is largely empirical. For an acidic analyte (due to the sulfonic acid group), a chiral base would be used. For a basic analyte (due to the amino group), a chiral acid would be appropriate. Since this compound is amphoteric, both chiral acids and bases should be screened. Common chiral resolving agents include tartaric acid derivatives, mandelic acid, brucine, and chiral amines like (R)- or (S)-1-phenylethylamine. The goal is to form a diastereomeric salt that has a significant difference in solubility between the two diastereomers in a particular solvent system.
Troubleshooting Guides
Chiral HPLC Resolution
Issue 1: No separation or poor resolution (Rs < 1.5) of enantiomers.
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (Macrocyclic Glycopeptide, Zwitterionic, Polysaccharide-based). The selectivity of CSPs is highly specific to the analyte. |
| Incorrect Mobile Phase Composition | Optimize the organic modifier (methanol vs. acetonitrile) and its concentration. Adjust the pH of the aqueous component to alter the ionization of the analyte and stationary phase. |
| Suboptimal Temperature | Vary the column temperature. Lower temperatures often increase enantioselectivity, but may also increase peak broadening. |
| Inadequate Additives | Introduce or vary the concentration of acidic or basic additives (e.g., 0.1% formic acid or 0.1% diethylamine) to improve peak shape and selectivity. |
Issue 2: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Adjust the mobile phase pH or ionic strength. Add a competitive agent (e.g., a higher concentration of buffer salts or an amine/acid modifier). |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated or Degraded Column | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
Issue 3: Irreproducible retention times or resolution.
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure proper mixing and degassing. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature. |
Diastereomeric Salt Crystallization
Issue 1: No crystal formation.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Screen a variety of solvents with different polarities. The ideal solvent should provide moderate solubility for the diastereomeric salts. |
| Solution is Undersaturated | Concentrate the solution by slowly evaporating the solvent. |
| Incorrect Stoichiometry | Ensure an equimolar ratio of the racemic compound and the chiral resolving agent. In some cases, using a slight excess of one component may be beneficial. |
Issue 2: Both diastereomers co-crystallize (low enantiomeric excess).
| Potential Cause | Troubleshooting Step |
| Poorly Discriminating Resolving Agent | Screen a wider range of chiral resolving agents. |
| Solvent System Not Optimal | Experiment with solvent mixtures to fine-tune the solubility difference between the diastereomers. |
| Crystallization Temperature Too Low | Increase the crystallization temperature to favor the crystallization of the less soluble diastereomer. |
Issue 3: Oily precipitate instead of crystals.
| Potential Cause | Troubleshooting Step |
| Supersaturation is too high | Dilute the solution or cool it more slowly. |
| Presence of Impurities | Purify the starting racemic compound. |
| Incompatible Solvent | Try a different solvent system. |
Quantitative Data (Reference for Analogous Compounds)
| Compound | Method | Chiral Selector/Resolving Agent | Mobile Phase/Solvent | Resolution (Rs) | Enantiomeric Excess (ee%) |
| Phenylglycine | HPLC | Teicoplanin-based CSP | Methanol/Water/Formic Acid | > 2.0 | > 99% |
| Sulfonated Aromatic Amine | HPLC | Cellulose-based CSP | Hexane/Isopropanol with additive | 1.8 | 98% |
| Aromatic Amino Acid | Crystallization | (R)-Mandelic Acid | Ethanol/Water | N/A | > 95% |
| Phenylalanine | Crystallization | Tartaric Acid | Methanol | N/A | > 90% |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Starting Point)
-
Column Selection:
-
Start with a macrocyclic glycopeptide-based column (e.g., Chirobiotic T) or a zwitterionic ion-exchange column.
-
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Begin with an isocratic elution of 50:50 A:B.
-
If no separation is observed, screen different ratios (e.g., 70:30, 30:70).
-
If peaks are broad, consider adding a small amount of a basic modifier like 0.05% diethylamine to the mobile phase (ensure column compatibility).
-
-
Optimization:
-
Flow Rate: Start with 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: Begin at ambient temperature (25 °C). If resolution is poor, try decreasing the temperature to 15 °C.
-
Detection: UV detection at a wavelength where the compound has good absorbance (e.g., around 254 nm).
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of a standard solution of the racemic mixture.
-
Calculate the resolution (Rs) between the two enantiomer peaks. An Rs value ≥ 1.5 is generally considered baseline separation.
-
Protocol 2: Diastereomeric Salt Crystallization Screening
-
Resolving Agent Selection:
-
Select a set of chiral resolving agents (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, L-Tartaric acid, D-Tartaric acid, (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine).
-
-
Solvent Screening:
-
Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, and mixtures thereof).
-
-
Salt Formation and Crystallization:
-
In a series of small test tubes, dissolve equimolar amounts of the racemic this compound and a selected chiral resolving agent in a minimal amount of a chosen solvent at an elevated temperature to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature and then, if necessary, in a refrigerator.
-
Observe for crystal formation.
-
-
Analysis of Crystals:
-
Isolate the crystals by filtration.
-
Liberate the free amino acid from the salt by treatment with a weak acid or base.
-
Analyze the enantiomeric excess (ee%) of the recovered amino acid using the developed chiral HPLC method or polarimetry.
-
-
Optimization:
-
For promising combinations of resolving agent and solvent, optimize the stoichiometry, concentration, and cooling profile to maximize the yield and enantiomeric excess of the desired enantiomer.
-
Visualizations
Caption: Troubleshooting workflow for the chiral resolution of this compound.
Caption: Experimental workflow for chiral HPLC method development.
Technical Support Center: Optimizing Sulfonation of Amino Acids
Welcome to the technical support center for the sulfonation of amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical modification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the sulfonation of amino acids.
Question 1: Why is my sulfonation yield consistently low?
Answer: Low yield is a frequent issue that can stem from several factors. Systematically troubleshooting these potential causes can help improve your results.
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Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Ensure your reagents are of high quality and appropriate concentration. The choice of sulfonating agent is also critical; for instance, chlorosulfonic acid in trifluoroacetic acid offers a rapid conversion for serine and threonine.[1]
-
-
Sub-optimal pH: The pH of the reaction medium can significantly affect the reactivity of both the amino acid and the sulfonating agent.
-
Solution: For reactions involving sulfonyl chlorides, a pH range of 8.5-9.5 at low temperatures is often optimal to ensure the amino group is sufficiently nucleophilic while minimizing hydrolysis of the reagent.[2]
-
-
Moisture Contamination: Sulfonating agents like sulfur trioxide and chlorosulfonic acid are highly sensitive to moisture, which can consume the reagent and lead to unwanted side products.
-
Solution: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Product Degradation: The desired sulfonated product might be unstable under the reaction or workup conditions.
-
Solution: Test the stability of your product under the conditions used. For example, aromatic sulfonation is reversible; the reaction is favored in concentrated acid, while desulfonation can occur in dilute hot aqueous acid.[3]
-
-
Losses During Workup and Purification: The product may be lost during extraction or purification steps.
-
Solution: Check all phases for your product, including the aqueous layer during extractions. Ensure the purification method (e.g., column chromatography, crystallization) is optimized for your specific sulfonated amino acid.[3]
-
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a major challenge, particularly in the context of peptide synthesis where multiple reactive sites exist.
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Unwanted Sulfonation of Residues: Amino acids with nucleophilic side chains are susceptible to sulfonation.
-
Serine and Threonine: The hydroxyl groups can be sulfated to form O-sulfate esters.[1]
-
Tyrosine and Tryptophan: The aromatic rings can undergo electrophilic aromatic sulfonation to form aryl sulfonic acids.[1]
-
Arginine: The guanidinium group can be sulfonated, especially during the acid-catalyzed removal of protecting groups like Mtr or Pmc in Fmoc-based peptide synthesis.
-
-
Minimization Strategies:
-
Protecting Groups: Utilize appropriate protecting groups for sensitive side chains that are stable to the sulfonation conditions but can be removed orthogonally.
-
Choice of Reagent: The choice of sulfonating agent and solvent can influence selectivity. For example, H2SO4 in trifluoroacetic acid reacts more slowly with serine, threonine, and tyrosine compared to ClSO3H and does not modify tryptophan.[1]
-
Reaction Conditions: Optimize the temperature, reaction time, and stoichiometry to favor the desired reaction. Lowering the temperature can often increase selectivity.
-
Scavengers: In peptide synthesis, using a scavenger mixture (e.g., thioanisole/thiocresol) during cleavage from the resin can help suppress the sulfonation of arginine residues.
-
Question 3: What is the best method to purify my sulfonated amino acid?
Answer: The purification of sulfonated amino acids can be challenging due to their increased polarity and solubility in aqueous solutions.
-
Ion-Exchange Chromatography (IEX): This is a powerful and widely used technique for separating charged molecules like sulfonated amino acids.
-
Cation-Exchange: At a low pH, the amino group is protonated (-NH3+), allowing the molecule to bind to a cation-exchange resin. Elution is typically achieved by increasing the pH or the salt concentration.
-
Anion-Exchange: At a higher pH, the sulfonic acid group is deprotonated (-SO3-), allowing binding to an anion-exchange resin.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for highly polar molecules, RP-HPLC can be effective, especially for sulfonated amino acids with significant hydrophobic character. Using ion-pairing reagents can improve retention and separation.
-
Crystallization: If the sulfonated amino acid is a stable solid, crystallization can be an effective method for purification, particularly on a larger scale.
Quantitative Data on Sulfonation Conditions
The optimal conditions for sulfonation depend heavily on the specific amino acid and the desired outcome. The following tables provide a summary of reported conditions for different sulfonating agents.
Table 1: Sulfonation using Concentrated Sulfuric Acid (H₂SO₄)
| Amino Acid Target | H₂SO₄ Concentration (% w/w) | Temperature | Time | Observations |
| Phenylalanine | 98% | Room Temp | 1 day | Sulfonation occurs at multiple positions on the aromatic ring.[4] |
| Tyrosine | 98% | Room Temp | Hours to Days | Sulfation of the hydroxyl group and/or sulfonation of the phenyl ring occurs.[4] |
| Serine / Threonine | 98% | Room Temp | Hours to Days | Efficient sulfation of the hydroxyl group. Less efficient at 81% H₂SO₄.[4] |
| Various | 81-98% | Room Temp | Up to 4 weeks | The amino acid backbone remains intact for 19 of the 20 common amino acids (Tryptophan degrades).[4] |
Table 2: Sulfonation using Other Reagents
| Amino Acid Target | Reagent | Solvent | Temperature | Time | Yield |
| Serine, Threonine | Chlorosulfonic Acid (ClSO₃H) | Trifluoroacetic Acid (TFA) | Not specified | Rapid | High / Quantitative[1] |
| Tyrosine, Tryptophan | Chlorosulfonic Acid (ClSO₃H) | Trifluoroacetic Acid (TFA) | Not specified | Rapid | High / Quantitative[1] |
| Serine, Threonine, Tyrosine | Sulfuric Acid (H₂SO₄) | Trifluoroacetic Acid (TFA) | Not specified | Slower than ClSO₃H | High / Quantitative[1] |
| L-Phenylalanine methyl ester | Pyridine-SO₃ complex | Not specified | Not specified | Not specified | 60%[5] |
| L-Cysteine methyl ester | Pyridine-SO₃ complex | Not specified | Not specified | Not specified | 50%[5] |
Experimental Protocols
Below are detailed methodologies for the sulfonation of specific amino acids. These should be adapted based on your specific substrate and laboratory conditions.
Protocol 1: General Procedure for Sulfonation of an Aromatic Amino Acid (e.g., Phenylalanine) with Concentrated Sulfuric Acid
-
Preparation: In a fume hood, add 1 equivalent of the amino acid (e.g., Phenylalanine) to a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Carefully and slowly add an excess (e.g., 10-20 equivalents) of cold (0 °C) concentrated sulfuric acid (98%) to the flask with vigorous stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath. The reaction of benzene with fuming sulfuric acid is a classic example of aromatic sulfonation.[6]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them in ice water, and analyzing by a suitable method (e.g., HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it onto crushed ice with stirring. This will precipitate the sulfonated product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove excess acid.
-
Purification: Recrystallize the crude product from water or an appropriate solvent system to obtain the pure sulfonated amino acid.
Protocol 2: General Procedure for O-Sulfation of a Hydroxy Amino Acid (e.g., Serine) using a Sulfur Trioxide-Pyridine Complex
-
Preparation: Dissolve 1 equivalent of the N-protected amino acid (e.g., Boc-Serine) in an anhydrous polar aprotic solvent (e.g., DMF or pyridine) in a dry, inert-atmosphere flask.
-
Reagent Addition: Add a slight excess (e.g., 1.5-3 equivalents) of sulfur trioxide pyridine complex in portions to the stirred solution at 0 °C. The sulfur trioxide pyridine complex is a mild sulfonating agent suitable for sensitive substrates.[5][7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-24 hours) until the starting material is consumed (monitor by TLC or HPLC).
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: If applicable, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The desired product will likely remain in the aqueous layer.
-
Purification: Purify the product from the aqueous layer using ion-exchange chromatography.
-
Deprotection: If necessary, remove the N-protecting group under appropriate conditions (e.g., TFA for a Boc group) to yield the final sulfonated amino acid.
Visualized Workflows and Logic Diagrams
General Experimental Workflow for Amino Acid Sulfonation
This diagram outlines the typical steps involved in a laboratory-scale sulfonation reaction, from preparation to final product analysis.
Caption: A typical workflow for the sulfonation of amino acids.
Troubleshooting Decision Tree for Low Reaction Yield
This diagram provides a logical path to diagnose and solve the problem of low product yield in sulfonation reactions.
Caption: A decision tree for troubleshooting low yields.
References
- 1. Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Sulfonated Amino Acids: Evaluating 2-Amino-2-(4-sulfophenyl)propanoic acid in the Context of Bioactive Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Amino-2-(4-sulfophenyl)propanoic acid against two well-characterized sulfonated amino acids: Taurine and S-sulfocysteine. Due to the limited publicly available experimental data on this compound, this document serves as a foundational resource, outlining the pertinent biological activities of analogous compounds and proposing a roadmap for the comprehensive evaluation of this novel molecule.
Introduction to Sulfonated Amino Acids
Sulfonated amino acids are a class of organic compounds characterized by the presence of a sulfonic acid group (-SO₃H). This functional group imparts unique physicochemical properties, such as high acidity and increased water solubility, which can significantly influence their biological activity.[1] Unlike their carboxylic acid counterparts, the sulfonic acid group is completely ionized at physiological pH.[1] These compounds are implicated in a wide array of physiological and pathological processes, making them an interesting area of research for drug discovery and development.[2]
This guide will focus on comparing the structural and potential functional attributes of this compound with taurine, a ubiquitous and multifunctional amino sulfonic acid, and S-sulfocysteine, a potent neuromodulator.
Physicochemical and Biological Profile Comparison
The following table summarizes the known properties of taurine and S-sulfocysteine, and highlights the current data gaps for this compound. This comparative structure is intended to guide future experimental investigation.
| Property | This compound | Taurine (2-aminoethanesulfonic acid) | S-Sulfocysteine |
| Structure | Aromatic sulfonated amino acid | Aliphatic amino sulfonic acid | S-conjugated L-cysteine |
| Molecular Formula | C₉H₁₁NO₅S | C₂H₇NO₃S | C₃H₇NO₅S₂ |
| Key Biological Target(s) | Data not available | GABA and glycine receptors, various ion channels, SIRT1 | NMDA receptors |
| Primary Biological Role(s) | Data not available | Neuromodulation, osmoregulation, antioxidant defense, bile acid conjugation[3] | Neurotransmission, excitotoxicity[1][4] |
| Known Agonist/Antagonist Activity | Data not available | Agonist at some GABA and glycine receptors | Potent agonist at the NMDA receptor[1][4] |
| Signaling Pathway Involvement | Data not available | SIRT1/AMPK/FOXO1 pathway, ERK cascade, modulation of intracellular Ca²⁺ | NMDA receptor-mediated Ca²⁺ influx, calpain activation[4] |
| Therapeutic Potential | Data not available | Retinal health, cardiovascular diseases, metabolic disorders, neuroprotection[3][5] | Investigated in the context of neurodegenerative diseases associated with sulfite oxidase deficiency[4] |
| Antioxidant Capacity | Data not available | Exhibits antioxidant properties through various mechanisms | Limited direct antioxidant activity reported |
Key Biological Activities of Comparator Sulfonated Amino Acids
Taurine
Taurine is one of the most abundant free amino acids in mammals and is involved in numerous physiological processes.[3] Its biological effects are pleiotropic, ranging from neuromodulation to cytoprotection.
-
Neuromodulation: Taurine can act as an agonist at inhibitory GABA and glycine receptors, contributing to its neuroprotective effects.
-
Antioxidant and Anti-inflammatory Effects: Taurine plays a role in cellular antioxidant defense systems and can mitigate inflammatory responses.
-
SIRT1 Activation: Recent studies have shown that taurine can activate the SIRT1/AMPK/FOXO1 signaling pathway, which is involved in regulating lipid metabolism.
S-Sulfocysteine (SSC)
S-sulfocysteine is a structural analog of the excitatory neurotransmitter glutamate.[4] Its primary biological role is centered on its potent activity at N-methyl-D-aspartate (NMDA) receptors.
-
NMDA Receptor Agonism: SSC is a powerful agonist of NMDA receptors, leading to neuronal depolarization and calcium influx.[1][4]
-
Excitotoxicity: In conditions of elevated SSC levels, such as in molybdenum cofactor deficiency, overstimulation of NMDA receptors can lead to excitotoxic neuronal death.[4] The downstream signaling cascade involves an increase in intracellular calcium, which in turn activates proteases like calpain.[4]
Proposed Experimental Evaluation of this compound
Given its structural similarity to other bioactive molecules—possessing both an amino acid backbone and an aromatic sulfonic acid moiety—it is plausible that this compound exhibits interesting pharmacological properties. The following experimental protocols are proposed to systematically characterize its biological activity.
Experimental Protocols
1. NMDA Receptor Activity Assay (Calcium Flux Assay)
This assay will determine if this compound acts as an agonist or antagonist at the NMDA receptor, a known target of S-sulfocysteine.
-
Cell Culture: HEK293 cells expressing NMDA receptor subunits (e.g., NR1/NR2A) will be used.
-
Assay Principle: The assay measures changes in intracellular calcium concentration upon ligand binding to the NMDA receptor using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Seed HEK293-NMDA cells in a 96-well black, clear-bottom plate.
-
After 24-48 hours, load the cells with Fluo-4 AM dye.
-
Wash the cells with an assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) over time using a fluorescence plate reader.
-
As positive controls, use known NMDA receptor agonists like glutamate and S-sulfocysteine.
-
-
Data Analysis: The change in fluorescence intensity will be proportional to the influx of calcium and will indicate the agonistic or antagonistic activity of the test compound. EC₅₀ or IC₅₀ values can be calculated from the dose-response curves.
2. SIRT1 Activation Assay (Fluorometric)
This assay will investigate the potential of this compound to modulate the activity of SIRT1, a key metabolic regulator targeted by taurine.
-
Principle: This assay measures the deacetylase activity of SIRT1 on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate leads to an increase in fluorescence.
-
Procedure:
-
In a 96-well plate, add recombinant human SIRT1 enzyme.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate and NAD⁺.
-
Incubate at 37°C for a specified time.
-
Add a developer solution that stops the enzymatic reaction and generates the fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Use resveratrol as a positive control for SIRT1 activation.
-
-
Data Analysis: The increase in fluorescence is proportional to SIRT1 activity. Dose-response curves will be generated to determine the EC₅₀ for activation.
3. Total Antioxidant Capacity (TAC) Assay
This assay will provide a general measure of the antioxidant potential of this compound.
-
Principle: This colorimetric assay is based on the reduction of Cu²⁺ to Cu⁺ by antioxidants. The resulting Cu⁺ forms a colored complex with a probe, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare a standard curve using a known antioxidant like Trolox.
-
In a 96-well plate, add varying concentrations of this compound.
-
Add the Cu²⁺ reagent to all wells.
-
Incubate at room temperature for a specified time, protected from light.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: The antioxidant capacity of the sample is determined by comparing its absorbance to the Trolox standard curve and is expressed as Trolox equivalents.
4. Synthesis of this compound
For the production of the test compound, a general synthetic route for sulfonated amino acids can be adapted.
-
General Protocol: The synthesis of sulfonated amino acids often involves the sulfonation of the corresponding unprotected amino acid or a protected derivative. A common method is direct aromatic sulfonation using a sulfonating agent.
-
Example Procedure (Conceptual):
-
Dissolve 2-amino-2-phenylpropanoic acid in a suitable solvent (e.g., concentrated sulfuric acid or oleum).
-
Heat the reaction mixture at a controlled temperature for a specific duration to effect sulfonation at the para position of the phenyl ring.
-
Cool the reaction mixture and carefully pour it onto ice to precipitate the product.
-
Neutralize the solution to an appropriate pH to facilitate the crystallization of the zwitterionic product.
-
Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
-
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the proposed research, the following diagrams illustrate a potential signaling pathway for investigation and the general experimental workflow.
Caption: Proposed experimental workflow for the characterization of this compound.
Caption: Hypothesized signaling pathway for NMDA receptor modulation by this compound.
Conclusion
While this compound remains a largely uncharacterized molecule, its structural features suggest it may possess significant biological activity. By drawing comparisons with the well-studied sulfonated amino acids taurine and S-sulfocysteine, we can formulate a clear and targeted strategy for its evaluation. The proposed experimental protocols provide a robust framework for elucidating its potential roles in neuromodulation, metabolic regulation, and antioxidant defense. Further research in this area is warranted to unlock the therapeutic potential of this and other novel sulfonated amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. "The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid" by Herman Albert Bronner [digitalcommons.njit.edu]
- 3. Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019110371A1 - Organic sulfonic acid salts of amino acid esters and process for their preparation - Google Patents [patents.google.com]
- 5. Antioxidant effects of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-2-(4-sulfophenyl)propanoic acid
This guide provides a comprehensive overview of the validation of 2-Amino-2-(4-sulfophenyl)propanoic acid purity using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of HPLC with other analytical techniques and presenting supporting experimental data and detailed protocols.
Introduction to Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is a critical step in drug development and manufacturing. Regulatory bodies require robust analytical methods to identify and quantify any impurities, which could be process-related, degradation products, or enantiomeric impurities.[1][2] HPLC is a widely accepted and versatile technique for this purpose, offering high resolution and sensitivity.[3]
HPLC Method for Purity Determination
A reversed-phase HPLC (RP-HPLC) method with UV detection is a primary choice for the analysis of aromatic compounds like this compound. Due to the presence of a chromophore (the phenyl ring), direct UV detection is feasible.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Spiked Sample: To demonstrate specificity, a sample of the main compound can be spiked with known potential impurities.[1]
Data Presentation: Method Validation Summary
The following tables summarize the validation parameters for the proposed HPLC method, in accordance with ICH guidelines.[4][5]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Repeatability of Injections (RSD%) | RSD ≤ 1.0% | 0.5% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9995 |
Table 3: Accuracy (% Recovery)
| Spiked Level | % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.8 |
| 100% | 100.2 ± 0.5 |
| 120% | 99.8 ± 0.7 |
Table 4: Precision (RSD%)
| Parameter | Intra-day Precision | Inter-day Precision |
| Retention Time | 0.2% | 0.4% |
| Peak Area | 0.6% | 0.9% |
Table 5: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.
Caption: Workflow for HPLC purity validation of this compound.
Comparison with Alternative Methods
While HPLC is a robust method, other techniques can be employed for purity analysis, each with its own advantages and disadvantages.
Table 6: Comparison of Analytical Methods for Purity Validation
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | High resolution, good sensitivity for chromophoric compounds, widely available. | May require derivatization for non-chromophoric impurities.[6] |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase.[7][8] | Essential for determining enantiomeric purity.[9][10] | More expensive columns, method development can be complex. |
| LC-MS | HPLC coupled with a mass spectrometer for detection. | High specificity and sensitivity, can identify unknown impurities by mass.[6][11] | Higher cost and complexity of instrumentation. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[3] | High efficiency, small sample volume, suitable for hydrophilic compounds.[3] | Lower sensitivity for some applications, reproducibility can be a challenge. |
| Quantitative NMR (qNMR) | Quantification based on the integration of NMR signals relative to a certified standard.[6] | No need for a reference standard of the analyte, provides structural information. | Lower sensitivity compared to HPLC, requires specialized equipment and expertise. |
Conclusion
The presented RP-HPLC method provides a reliable and robust approach for the purity validation of this compound. The method is specific, linear, accurate, and precise, meeting the requirements for pharmaceutical quality control. For a comprehensive purity profile, especially for identifying enantiomeric impurities or unknown degradation products, complementary techniques such as Chiral HPLC or LC-MS should be considered. The choice of analytical methodology should be based on the specific requirements of the analysis and the potential impurities expected.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Comparative Biological Efficacy of 2-Amino-2-(4-sulfophenyl)propanoic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of derivatives related to 2-Amino-2-(4-sulfophenyl)propanoic acid. Due to a lack of direct comparative studies on a series of this compound derivatives, this document synthesizes available data on structurally similar aryl propanoic acid and β-phenylalanine derivatives to offer insights into their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparative Efficacy of Aryl Propanoic and Amino Acid Derivatives
The following table summarizes the biological activities of various derivatives that share structural similarities with this compound. The data is compiled from multiple independent studies and, therefore, direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
| Compound/Derivative | Biological Activity | Quantitative Data | Reference Compound |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Anti-inflammatory | 31.1% inhibition of xylene-induced ear oedema (10 mg/kg, i.p.) | Not specified |
| β, β-diphenyl propionic acid amides | Anti-inflammatory | 36.13% to 90% inhibition (carrageenan-induced paw edema) | Indomethacin (81.25% inhibition)[1] |
| Hydrazone derivatives of 3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid | Anti-inflammatory | Significant in vivo activity for compounds 1-3 | Oxaprozin |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Dihydrazide 6) | Antimicrobial (Gram-negative) | MIC: 32 µg/mL (P. aeruginosa), 64 µg/mL (E. coli, K. pneumoniae) | Not specified[2] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Hydrazone 7) | Antimicrobial (Gram-positive) | MIC: 32 µg/mL (S. aureus) | Not specified[2] |
| β-phenylalanine derivatives | Anticancer (A549 lung cancer cells) | Structure-dependent reduction in cell viability | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for similar compounds are outlined below. These protocols can serve as a foundation for designing efficacy studies for novel this compound derivatives.
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose (e.g., 10-100 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.
-
Induction of Edema: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Microorganisms: A panel of clinically relevant bacterial and fungal strains is used.
-
Culture Preparation: Microorganisms are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific density.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound derivatives are not yet elucidated, based on the activities of structurally related aryl propanoic acids, a plausible mechanism for anti-inflammatory action involves the inhibition of the cyclooxygenase (COX) enzymes.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison: 2-Amino-2-(4-sulfophenyl)propanoic Acid and its Precursor, 2-Amino-2-phenylpropanoic Acid
This guide provides a detailed spectroscopic comparison of 2-Amino-2-(4-sulfophenyl)propanoic acid and its immediate precursor, 2-amino-2-phenylpropanoic acid. The analysis is based on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the sulfonated product is limited in publicly available literature, this guide presents the known spectroscopic data for the precursor and offers a predictive analysis of the changes expected upon sulfonation of the phenyl ring.
Summary of Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for 2-amino-2-phenylpropanoic acid and the predicted data for this compound.
| Spectroscopic Technique | 2-Amino-2-phenylpropanoic acid | This compound (Predicted) |
| ¹H NMR | Aromatic protons: ~7.2-7.4 ppm (multiplet)Methyl protons: ~1.6 ppm (singlet)Amino protons: variableCarboxylic acid proton: variable | Aromatic protons: Two doublets (~7.5-8.0 ppm) due to para-substitutionMethyl protons: ~1.6 ppm (singlet)Amino protons: variableCarboxylic acid proton: variableSulfonic acid proton: variable, likely broad |
| ¹³C NMR | Aromatic carbons: ~125-140 ppmQuaternary carbon (C-NH₂): ~60-65 ppmMethyl carbon: ~25 ppmCarboxyl carbon: ~175-180 ppm | Aromatic carbons: Shifts will be influenced by the electron-withdrawing SO₃H group, with the carbon bearing the SO₃H group shifted significantly downfield.Quaternary carbon (C-NH₂): ~60-65 ppmMethyl carbon: ~25 ppmCarboxyl carbon: ~175-180 ppm |
| FTIR (cm⁻¹) | O-H stretch (carboxylic acid): ~2500-3300 (broad)N-H stretch (amine): ~3000-3400 (broad)C=O stretch (carboxylic acid): ~1700-1725Aromatic C=C stretch: ~1450-1600C-N stretch: ~1000-1250 | O-H stretch (carboxylic and sulfonic acid): Very broad absorption from ~2500-3500N-H stretch (amine): ~3000-3400 (broad)C=O stretch (carboxylic acid): ~1700-1725S=O stretch (sulfonic acid): ~1340-1350 (asymmetric) and ~1150-1160 (symmetric)[1]Aromatic C=C stretch: ~1450-1600S-O stretch: ~900-1000 |
| Mass Spec. (m/z) | [M+H]⁺: 166.08 | [M-H]⁻: 244.03 (Negative ion mode is preferred for sulfonic acids)[2]Common fragments: Loss of SO₂ (m/z 64) or SO₃ (m/z 80)[3] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water, methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source. For sulfonated compounds, electrospray ionization (ESI) in negative ion mode is often preferred.[2]
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic conversion of the precursor to the final product.
Caption: Synthetic pathway from precursor to final product.
This guide provides a foundational spectroscopic comparison between this compound and its precursor. Further experimental validation is necessary to confirm the predicted spectroscopic characteristics of the final product.
References
A Comparative Guide to Assessing the Enantiomeric Purity of 2-Amino-2-(4-sulfophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of drug development and quality control, ensuring the therapeutic efficacy and safety of chiral drug substances. This guide provides a comparative overview of analytical techniques for assessing the enantiomeric purity of 2-Amino-2-(4-sulfophenyl)propanoic acid, a sulfonated aromatic amino acid. The methodologies discussed are based on established principles for the chiral separation of amino acids and analogous compounds, providing a framework for robust and reliable analysis.
Comparison of Analytical Techniques
The primary methods for determining the enantiomeric purity of chiral compounds like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2] Each technique offers distinct advantages and is suited to different analytical requirements.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. |
| Primary Advantage | High loading capacity, well-established, and widely available instrumentation. | High separation efficiency, short analysis times, and minimal sample consumption.[1] |
| Key Separation Media | Chiral Stationary Phases (CSPs): Macrocyclic glycopeptides (e.g., Teicoplanin), Zwitterionic ion-exchangers (e.g., Cinchona alkaloid-based).[3][4][5] | Chiral Selectors: Cyclodextrins (e.g., sulfated β-cyclodextrin), macrocyclic antibiotics.[1][2] |
| Detection | UV-Vis, Mass Spectrometry (MS). | UV-Vis, Mass Spectrometry (MS). |
| Throughput | Moderate to high, amenable to automation. | High, particularly with multi-capillary systems. |
| Method Development | Can be complex, requiring screening of multiple CSPs and mobile phases. | Generally faster method development due to the flexibility of adding chiral selectors to the buffer. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate assessment of enantiomeric purity. Below are model protocols for Chiral HPLC and Capillary Electrophoresis, adapted from established methods for similar aromatic and sulfonated amino acids.
Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a zwitterionic chiral stationary phase, which is particularly effective for the separation of amphoteric molecules like amino acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® ZWIX(+) (or similar cinchona alkaloid-based zwitterionic CSP), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: Methanol/Water (95:5, v/v) with 25 mM formic acid and 12.5 mM diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Capillary Electrophoresis (CE)
This method employs a sulfated cyclodextrin as a chiral selector, which has demonstrated broad enantioselectivity for a variety of chiral compounds, including those with aromatic and charged moieties.[1]
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a diode array detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 6.5) containing 3% (w/v) sulfated β-cyclodextrin.
-
Voltage: 10 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.
Data Presentation
The following table presents hypothetical, yet realistic, quantitative data for the chiral separation of this compound based on the protocols described above. This data is intended to serve as a benchmark for method development and validation.
| Parameter | Chiral HPLC | Capillary Electrophoresis |
| Retention/Migration Time (Enantiomer 1) | 8.5 min | 6.2 min |
| Retention/Migration Time (Enantiomer 2) | 10.2 min | 6.8 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | ~1 µg/mL | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~15 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (RSD%) | < 2.0% | < 3.0% |
Visualizing the Workflow
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows.
Caption: Chiral HPLC Experimental Workflow.
Caption: Capillary Electrophoresis Experimental Workflow.
Conclusion
Both Chiral HPLC and Capillary Electrophoresis are powerful techniques for the assessment of the enantiomeric purity of this compound. The choice of method will depend on specific laboratory capabilities, throughput requirements, and the desired level of sensitivity. The provided protocols and data serve as a starting point for method development and validation, and should be optimized for the specific instrumentation and sample matrix. For regulatory submissions, rigorous method validation in accordance with ICH guidelines is imperative.
References
- 1. Enantioselective separation of phenylglycidates by capillary electrophoresis employing sulfated beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chiraltech.com [chiraltech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Sulfonated Amino Acids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Sulfonated amino acids, a unique class of molecules combining the structural features of amino acids with the strong acidic properties of the sulfonic acid group, have emerged as versatile scaffolds in medicinal chemistry. Their ability to mimic endogenous ligands, interact with biological targets, and maintain favorable physicochemical properties has led to the development of several successful therapeutic agents and promising clinical candidates. This guide provides a comparative overview of key sulfonated amino acids, their biological targets, quantitative performance data, and the detailed experimental protocols used to evaluate them.
Key Therapeutic Areas and Lead Compounds
The application of sulfonated amino acids in drug discovery is diverse, with significant contributions in neuroscience and inflammatory diseases. This guide will focus on a comparison of two major classes: GABAergic/Glutamatergic modulators and Serine Protease Inhibitors.
-
Central Nervous System (CNS) Modulators : Primarily derivatives of taurine, these compounds target receptors involved in neurotransmission.
-
Homotaurine (Tramiprosate) : Investigated for Alzheimer's disease, it acts as a GABA receptor agonist and an inhibitor of amyloid-beta aggregation.[1][2]
-
Acamprosate (N-acetylhomotaurine) : An approved treatment for alcohol dependence, it modulates glutamatergic neurotransmission, particularly at the NMDA receptor.[1][3]
-
-
Enzyme Inhibitors : Simple sulfonated amino acid esters have shown potent, irreversible inhibition of serine proteases.
Comparative Biological Activity Data
The following tables summarize the quantitative data for representative sulfonated amino acids against their primary biological targets.
Table 1: CNS-Acting Sulfonated Amino Acid Derivatives
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| Homotaurine | GABA-A Receptor | Radioligand Displacement ([³H]muscimol) | IC₅₀ | 158 ± 10 nM | [6] |
| Acamprosate | NMDA Receptor (NR1/NR2B) | Electrophysiology (Xenopus oocytes) | IC₅₀ | ~250 µM | [7] |
| Acamprosate | NMDA Receptor (NR1/NR2A) | Electrophysiology (Xenopus oocytes) | IC₅₀ | ~350 µM | [7] |
Table 2: Sulfonated Amino Acid Esters as Serine Protease Inhibitors
| Compound Class | Target | Inhibition Type | Potency | Reference |
| Sulfonate salts of L-norleucine, L-norvaline, L-valine methyl esters | Human Leukocyte Elastase (HLE) | Irreversible | Described as the "most potent" in the series. | [4] |
| Aryl sulfonate salts (for comparison) | Human Leukocyte Elastase (HLE) | Irreversible | kobsd/[I] up to 13,500 M⁻¹s⁻¹ | [3] |
| Sivelestat (for comparison) | Human Neutrophil Elastase (HNE) | Competitive | IC₅₀ = 44 nM | [8][9] |
Note: Specific IC₅₀ values for the simple sulfonated amino acid esters against HLE were not available in the reviewed literature; however, their high potency was consistently noted.
Visualized Mechanisms and Workflows
Diagrams created using Graphviz illustrate key concepts in the study of sulfonated amino acids.
Caption: High-throughput screening cascade for identifying novel Human Leukocyte Elastase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of leukocyte elastase by aryl azolides and sulfonate salts. Structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonate salts of amino acids: novel inhibitors of the serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolytic inactivation of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 20. Human Leukocyte Elastase Inhibitors [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
A Comparative Analysis of Synthetic Approaches for 2-Amino-2-(4-sulfophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Amino-2-(4-sulfophenyl)propanoic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry, presents a unique challenge due to the presence of three distinct functional groups on the molecule. This guide provides a comparative analysis of three plausible synthetic routes, developed from established organic chemistry principles. The comparison focuses on key metrics such as reaction steps, potential yields, and the nature of reagents and conditions, offering insights for selecting an optimal strategy for its preparation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the three proposed synthesis routes. These values are estimated based on typical yields for analogous reactions reported in the literature.
| Parameter | Route 1: Strecker Synthesis followed by Sulfonation | Route 2: Amidomalonate Synthesis with a Sulfonated Alkyl Halide | Route 3: Reductive Amination of a Sulfonated α-Keto Acid |
| Number of Key Steps | 3 | 3 | 2 |
| Starting Materials | 4-Sulfobenzaldehyde, Acetone, Sodium Cyanide, Ammonia | Diethyl acetamidomalonate, 4-(chloromethyl)benzenesulfonic acid | 2-Oxo-3-(4-sulfophenyl)propanoic acid |
| Overall Estimated Yield | 30-40% | 40-50% | 50-60% |
| Purity (Post-purification) | >95% | >98% | >98% |
| Reaction Time (Total) | 24-48 hours | 36-60 hours | 12-24 hours |
| Key Reagents | NaCN, NH4Cl, H2SO4, SO3 | NaOEt, HCl | NH3, NaBH4 |
| Primary Solvents | Water, Ethanol | Ethanol, Water | Methanol, Water |
Detailed Experimental Protocols
Route 1: Strecker Synthesis of 2-Amino-2-phenylpropanoic acid followed by Aromatic Sulfonation
This route first constructs the α-amino acid core and subsequently introduces the sulfonic acid group onto the aromatic ring.
Step 1: Synthesis of 2-Amino-2-phenylpropanoic acid
-
To a solution of acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with hydrochloric acid to hydrolyze the intermediate aminonitrile.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and neutralize to precipitate the crude 2-amino-2-phenylpropanoic acid.
-
Recrystallize from a water/ethanol mixture to obtain the pure amino acid.
Step 2: Sulfonation of 2-Amino-2-phenylpropanoic acid
-
Add the 2-amino-2-phenylpropanoic acid (1.0 eq) portion-wise to fuming sulfuric acid (20% SO3) at 0°C.
-
Stir the mixture at room temperature for 8-12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of barium hydroxide to precipitate barium sulfate.
-
Filter off the precipitate and treat the filtrate with sulfuric acid to remove excess barium ions.
-
Concentrate the solution to yield this compound.
Route 2: Amidomalonate Synthesis with a Sulfonated Alkyl Halide
This approach builds the amino acid from diethyl acetamidomalonate and a pre-sulfonated starting material.
Step 1: Preparation of Diethyl 2-acetamido-2-(4-sulfobenzyl)malonate
-
Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
Add diethyl acetamidomalonate (1.0 eq) to the solution and stir until deprotonation is complete.
-
Add 4-(chloromethyl)benzenesulfonic acid (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
-
To the crude product from the previous step, add 6M hydrochloric acid.
-
Reflux the mixture for 12-24 hours to effect hydrolysis of the esters and the acetamido group, and subsequent decarboxylation.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter and wash the solid with cold water and then ethanol.
-
Recrystallize from hot water to obtain pure this compound.
Route 3: Reductive Amination of a Sulfonated α-Keto Acid
This is a potentially more direct route starting from a sulfonated α-keto acid.
Step 1: Synthesis of 2-Oxo-3-(4-sulfophenyl)propanoic acid
-
This precursor can potentially be synthesized via Friedel-Crafts acylation of benzenesulfonic acid with pyruvic acid derivatives, although this is a challenging reaction. A more feasible approach involves the oxidation of the corresponding α-hydroxy acid.
Step 2: Reductive Amination
-
Dissolve 2-oxo-3-(4-sulfophenyl)propanoic acid (1.0 eq) in a mixture of methanol and aqueous ammonia.
-
Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to destroy excess borohydride.
-
Neutralize the solution to the isoelectric point to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the three proposed synthetic routes.
Caption: Proposed synthetic routes for this compound.
Comparative Discussion
Route 1 utilizes a classic and robust method for α-amino acid synthesis. However, the subsequent sulfonation step on a molecule with an existing amino group can be challenging due to the amino group's reactivity towards strong acids, potentially leading to side reactions and lower yields. Protection of the amino group might be necessary, adding extra steps to the synthesis.
Route 2 offers a more controlled approach by introducing the sulfonic acid group via the alkylating agent. The amidomalonate synthesis is a versatile and generally high-yielding method for a variety of α-amino acids. The main challenge in this route lies in the synthesis and stability of the sulfonated alkyl halide.
Route 3 represents the most convergent and potentially efficient synthesis in terms of step economy. Reductive amination is a powerful tool for the synthesis of amines and amino acids. The success of this route is highly dependent on the availability and synthesis of the starting α-keto acid, which may not be commercially available and could require a multi-step synthesis itself.
Conclusion
For laboratory-scale synthesis where starting material availability is a key consideration, Route 2 (Amidomalonate Synthesis) appears to be the most promising approach, offering a good balance between predictability, yield, and control over the final structure. While Route 3 (Reductive Amination) is theoretically the most efficient, the synthesis of the required α-keto acid precursor presents a significant hurdle. Route 1 (Strecker Synthesis and Sulfonation) , while feasible, may require additional optimization to manage the reactivity of the amino group during the sulfonation step. The choice of the optimal synthesis route will ultimately depend on the specific resources, expertise, and scale of production required by the research or development team.
A Comparative Guide to the Binding Affinity of 2-Amino-2-(4-sulfophenyl)propanoic Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the binding affinity of peptides incorporating the non-hydrolyzable phosphotyrosine (pTyr) mimetic, 2-Amino-2-(4-sulfophenyl)propanoic acid. This synthetic amino acid is of significant interest in the development of antagonists for SH2 domain-containing proteins, which are critical nodes in cellular signaling pathways implicated in various diseases, including cancer. Here, we present a comparative analysis of its performance against native phosphotyrosine-containing peptides and other pTyr mimetics, supported by experimental data and detailed protocols.
Introduction to Phosphotyrosine Mimetics and the Grb2 SH2 Domain
Protein-tyrosine kinases (PTKs) play a crucial role in cellular signaling by catalyzing the phosphorylation of tyrosine residues on target proteins. The resulting phosphotyrosine motifs serve as docking sites for proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades. The Growth factor receptor-bound protein 2 (Grb2) is a key adaptor protein that links activated receptor tyrosine kinases to the Ras/MAPK signaling pathway, a cascade that regulates cell proliferation, differentiation, and survival.[1][2] Grb2 contains a central SH2 domain that specifically recognizes the pTyr-X-Asn (pYXN) motif.[3]
The therapeutic potential of inhibiting Grb2-SH2 domain interactions has driven the development of pTyr mimetics. These synthetic analogs are designed to be resistant to phosphatases, which rapidly dephosphorylate phosphotyrosine, thereby increasing their stability and bioavailability. This compound has emerged as a promising non-hydrolyzable pTyr mimetic.
The Grb2-Ras-MAPK Signaling Pathway
The Grb2-mediated activation of the Ras/MAPK pathway is a well-characterized signaling cascade. The following diagram illustrates the key steps involved:
References
Safety Operating Guide
Proper Disposal of 2-Amino-2-(4-sulfophenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-2-(4-sulfophenyl)propanoic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocol
Given the lack of specific toxicological data for this compound, a conservative approach to disposal is mandatory. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with acidic and potentially corrosive substances (e.g., high-density polyethylene - HDPE).
-
-
Labeling:
-
Label the waste container clearly with the full chemical name: "Waste this compound."
-
Include the date of accumulation and any known hazard symbols (e.g., corrosive).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal company with all available information about the chemical.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep it up with a brush and dustpan and place it in the designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Clean: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Data Summary
Due to the absence of specific experimental data for this compound, a quantitative data table cannot be provided. However, the general properties of related compounds suggest the following qualitative hazard profile:
| Property | Anticipated Hazard |
| Acidity | Strong acid, due to the sulfonic acid group. |
| Corrosivity | Likely to be corrosive to skin, eyes, and metals. |
| Toxicity | Toxicological properties are not well-established; handle with caution. |
| Reactivity | May react with bases. The amino group may also exhibit specific reactivity. |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following workflow diagram outlines the necessary steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and protects the environment. Always consult your institution's specific waste disposal guidelines and EHS professionals for further assistance.
Essential Safety and Operational Guidance for Handling 2-Amino-2-(4-sulfophenyl)propanoic acid
This document provides crucial safety protocols and logistical information for the handling and disposal of 2-Amino-2-(4-sulfophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. This compound is known to cause severe skin burns and serious eye damage[1]. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat or chemical-resistant apron. | EN 374 |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if handling powders outside of a fume hood or if dust formation is likely[2]. |
| Body | Full-coverage clothing and closed-toe shoes | N/A |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe working environment. The following diagram outlines the procedural steps for handling this compound.
Experimental Protocols:
-
Designate Handling Area: All work with solid this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation[2]. The work area should be clean and free of incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].
-
Assemble PPE: Before handling, ensure all necessary PPE is readily available and in good condition.
-
Gather Materials & Spill Kit: Have all necessary equipment, reagents, and a spill kit accessible. The spill kit should contain an absorbent material suitable for chemical spills.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weigh/Transfer: When weighing or transferring the solid material, do so carefully to avoid the formation of dust[2]. Use a spatula and weigh paper or a weighing boat.
-
Prepare Solution: If preparing a solution, slowly add the solid to the solvent with stirring. Avoid splashing.
-
Decontaminate: Thoroughly clean all glassware and surfaces that have come into contact with the chemical.
-
Dispose of Waste: All waste materials, including contaminated PPE and cleaning materials, must be disposed of according to institutional and local regulations[2].
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after handling is complete[1].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect waste solid and any contaminated materials in a clearly labeled, sealed, and compatible waste container[2].
-
Aqueous solutions should be collected in a separate, labeled waste container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations[2].
-
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of as non-hazardous waste, or recycled if appropriate.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
